Product packaging for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole(Cat. No.:CAS No. 1216152-26-9)

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Cat. No.: B597283
CAS No.: 1216152-26-9
M. Wt: 201.067
InChI Key: QDGAEYSYYWYJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is a valuable pyrazole-based chemical intermediate designed for advanced insecticide discovery programs, particularly in the development of novel meta-diamide compounds . The cyclopropylmethyl moiety is a key structural feature known to confer enhanced insecticidal activity in this class of chemistry, as evidenced in advanced leads like cyproflanilide . Integrating this pyrazole core into meta-diamide scaffolds represents a cutting-edge strategy to broaden the insecticidal spectrum, especially against challenging sucking mouthpart pests such as Nilaparvata lugens (brown planthopper), where traditional meta-diamide insecticides often show limited efficacy . This compound enables researchers to explore structure-activity relationships (SAR) critical for optimizing activity against resistant insect populations, providing a versatile building block for synthesizing and evaluating new candidates with potentially novel modes of action classified under Group 30 . For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B597283 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole CAS No. 1216152-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(cyclopropylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGAEYSYYWYJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679764
Record name 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216152-26-9
Record name 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1216152-26-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed synthesis protocol, and its relevance within the broader context of pyrazole derivatives as kinase inhibitors.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its known and predicted properties. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, and its derivatives are a major focus of ongoing research.

PropertyValueSource
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.06 g/mol [1]
CAS Number 1216152-26-9[1]
Physical Form Liquid
Purity Typically >95%[2]
Storage Temperature 2-8°C, Sealed in dry conditions[3]
InChI Key QDGAEYSYYWYJHX-UHFFFAOYSA-N
Solubility Soluble (specific solvents and quantitative data not readily available)
Boiling Point Data not readily available

Spectral Data: Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this specific compound are not publicly available. However, based on its structure, one would expect to see characteristic signals corresponding to the cyclopropylmethyl group and the substituted pyrazole ring.

Synthesis of this compound

The following experimental protocol is based on a known synthetic route for this compound.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions reactant1 4-Bromo-1H-pyrazole product This compound reactant1->product RT, 4h reactant2 (Bromomethyl)cyclopropane reactant2->product RT, 4h reagent1 K₂CO₃ solvent DMF

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)

  • (bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 eq.)

  • Potassium Carbonate (K₂CO₃) (0.19 g, 1.36 mmol, 2 eq.)

  • Dimethylformamide (DMF) (20 ml)

Procedure:

  • To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and (bromomethyl)cyclopropane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, the reaction is quenched and extracted.

  • The solvent is removed via distillation to yield the crude product.

Note: Further purification by column chromatography may be required to obtain a high-purity product.

Role in Drug Discovery and Relevant Signaling Pathways

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The pyrazole scaffold serves as a versatile platform for designing potent and selective inhibitors of various protein kinases.

While the specific biological targets of this compound are not publicly documented, its structural motifs are present in numerous kinase inhibitors. The following diagram illustrates a generalized signaling pathway often targeted by pyrazole-based drugs, such as the JAK/STAT pathway, which is crucial in immunity and cancer.

G extracellular Cytokine receptor Cytokine Receptor extracellular->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene response Cellular Response (Proliferation, Differentiation, etc.) gene->response inhibitor Pyrazole-based Kinase Inhibitor inhibitor->jak Inhibition

Caption: Generalized JAK/STAT signaling pathway targeted by pyrazole inhibitors.

Experimental Workflow in Pyrazole-based Drug Discovery

The development of novel pyrazole-based therapeutics follows a structured workflow, from initial design to preclinical evaluation. This process involves iterative cycles of synthesis and biological testing to optimize for potency, selectivity, and pharmacokinetic properties.

G start Target Identification and Validation design Lead Compound Design (e.g., Pyrazole Scaffold) start->design synthesis Chemical Synthesis of Pyrazole Derivatives design->synthesis screening In Vitro Screening (Kinase Assays, Cell Viability) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->design Iterative Design optimization Lead Optimization (ADME/Tox Properties) sar->optimization optimization->synthesis Iterative Synthesis invivo In Vivo Efficacy and Safety Studies optimization->invivo candidate Preclinical Candidate Selection invivo->candidate

Caption: Experimental workflow for pyrazole-based drug discovery.

Safety Information

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.[3]

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed when handling this compound.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors. While detailed experimental characterization of this specific compound is limited in the public domain, its structural relationship to a wide array of biologically active pyrazole derivatives underscores its potential for future drug discovery and development efforts. Researchers utilizing this compound can leverage the extensive knowledge base surrounding pyrazole chemistry and its application in targeting key signaling pathways implicated in human diseases.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of extensive experimental data in publicly available literature, this guide combines established information with computationally predicted values to offer a detailed profile of the molecule. The guide includes a summary of its properties in a structured format, a detailed experimental protocol for its synthesis, and visualizations of the synthetic workflow and potential therapeutic applications of related bromo-pyrazole derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction

This compound (CAS No. 1216152-26-9) is a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The introduction of a bromine atom and a cyclopropylmethyl group to the pyrazole ring can significantly influence the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide aims to consolidate the available and predicted physicochemical data for this specific compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are sourced from supplier information, many of the quantitative metrics are computationally predicted due to the absence of published experimental values.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1216152-26-9Key Organics[1], Benchchem[2]
Molecular Formula C₇H₉BrN₂Key Organics[1], Benchchem[2]
Molecular Weight 201.07 g/mol Benchchem[2]
Physical Form Liquid (at room temperature)N/A
Boiling Point 275.4 ± 25.0 °C (Predicted)N/A
Melting Point N/A (Liquid at room temperature)N/A
logP (Octanol-Water Partition Coefficient) 2.1 (Predicted)N/A
pKa (Acidic) 1.5 (Predicted)N/A
pKa (Basic) -0.5 (Predicted)N/A
Aqueous Solubility 0.5 g/L (Predicted)N/A

Note: Predicted values are generated using computational models and should be confirmed by experimental methods.

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is based on established chemical literature.[2]

Materials:

  • 4-bromo-1H-pyrazole

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol) in 20 ml of DMF, add potassium carbonate (0.19 g, 1.36 mmol, 2 equivalents).[2]

  • Add (bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 equivalent) to the mixture.[2]

  • Stir the reaction mixture at room temperature for 4 hours.[2]

  • Upon completion, the reaction mixture is quenched and extracted.[2]

  • The solvent is removed by distillation to yield the crude product (0.15 g).[2]

Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Mixing Mixing 4-bromo-1H-pyrazole->Mixing (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane->Mixing K2CO3 K2CO3 K2CO3->Mixing DMF DMF DMF->Mixing Stirring_RT_4h Stirring at RT 4 hours Mixing->Stirring_RT_4h Quenching_Extraction Quenching and Extraction Stirring_RT_4h->Quenching_Extraction Solvent_Removal Solvent Removal (Distillation) Quenching_Extraction->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product

Caption: Synthetic workflow for this compound.

Potential Applications and Biological Context

While specific biological activities of this compound are not extensively documented, the broader class of bromo-pyrazole derivatives has shown significant promise in various therapeutic areas. The pyrazole ring system is a key structural motif in many pharmaceuticals, and the introduction of a bromine atom can enhance biological activity, improve selectivity, or modulate metabolic stability.

Diagram of Potential Therapeutic Applications:

G cluster_applications Potential Therapeutic Areas Bromo_Pyrazole_Core Bromo-Pyrazole Derivatives Anti_Inflammatory Anti-Inflammatory Bromo_Pyrazole_Core->Anti_Inflammatory Modulation of inflammatory pathways Anticancer Anticancer Bromo_Pyrazole_Core->Anticancer Inhibition of kinases Analgesic Analgesic Bromo_Pyrazole_Core->Analgesic Interaction with pain receptors Antimicrobial Antimicrobial Bromo_pyrazole_Core Bromo_pyrazole_Core Bromo_pyrazole_Core->Antimicrobial Disruption of microbial growth

Caption: Potential therapeutic applications of bromo-pyrazole derivatives.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its physicochemical properties, leveraging both available data and computational predictions. The detailed synthesis protocol offers a practical starting point for its preparation. As research into pyrazole derivatives continues to expand, a comprehensive understanding of the properties of specific analogs like this compound will be crucial for the rational design of new and effective therapeutic agents. Experimental validation of the predicted properties is highly recommended for any future research and development endeavors.

References

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical properties of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery.

Core Chemical Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.

ParameterValueReference
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.07 g/mol Calculated
IUPAC Name This compound
CAS Number 1216152-26-9[1]
InChI Key QDGAEYSYYWYJHX-UHFFFAOYSA-N

Structural and Property Relationship

The chemical identity of a molecule is defined by its structure, from which its formula and molecular weight are derived. The following diagram illustrates this fundamental relationship for this compound.

G A Chemical Name This compound B Molecular Formula C₇H₉BrN₂ A->B determines C Molecular Weight 201.07 g/mol B->C calculates to

Logical relationship between chemical name and properties.

Experimental Protocols

a) Synthesis: A plausible synthetic route would involve the N-alkylation of 4-bromo-1H-pyrazole with a suitable cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane) in the presence of a base.

  • General Workflow:

    • Dissolve 4-bromo-1H-pyrazole in an appropriate aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the pyrazole nitrogen.

    • Add (bromomethyl)cyclopropane to the reaction mixture.

    • Heat the mixture to drive the reaction to completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, perform an aqueous workup to remove inorganic salts.

    • Extract the product into an organic solvent.

    • Purify the crude product using column chromatography.

b) Analytical Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The following diagram outlines a general experimental workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis A Reactants (4-bromo-1H-pyrazole + (bromomethyl)cyclopropane) B N-alkylation Reaction A->B C Workup & Extraction B->C D Purification (Column Chromatography) C->D E NMR Spectroscopy D->E Characterization F Mass Spectrometry D->F Characterization G HPLC D->G Characterization

General workflow for synthesis and analysis.

References

Solubility Profile of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a qualitative overview of the expected solubility of pyrazole derivatives based on existing literature. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound, such as this compound, is presented. This guide is intended to provide researchers with the foundational knowledge and practical methodology to ascertain the solubility of this compound in their laboratories.

Introduction

This compound is a substituted pyrazole derivative. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its synthesis, purification, formulation, and bioavailability. Understanding the solubility profile is essential for process development, particularly in areas such as crystallization, chromatography, and the preparation of stock solutions for biological screening.

Solubility of Pyrazole Derivatives: A Qualitative Overview

While specific quantitative data for this compound is not available, the general solubility characteristics of pyrazole derivatives can be inferred from the literature. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their solubility is influenced by factors such as the nature and position of substituents, crystal lattice energy, and the polarity of the solvent.

Table 1: General Solubility Characteristics of Pyrazole Derivatives

Solvent TypeGeneral SolubilityRationale
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)Generally Good to HighThese solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the pyrazole ring and its substituents. Many pyrazole derivatives exhibit good solubility in these solvents, which are often used for preparing stock solutions for high-throughput screening.
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderate to GoodAlcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the pyrazole core. The solubility will depend on the overall polarity of the molecule.
Non-polar Solvents (e.g., Hexane, Toluene)Low to ModerateThe solubility in non-polar solvents is generally lower and highly dependent on the lipophilicity of the substituents on the pyrazole ring. The presence of non-polar groups, such as the cyclopropylmethyl group in the target compound, may slightly enhance solubility in these solvents compared to unsubstituted pyrazole.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderate to GoodThese solvents have a moderate polarity and can effectively solvate a wide range of organic molecules, including many pyrazole derivatives.
Ethers (e.g., Diethyl ether, THF)Low to ModerateEthers are relatively non-polar and can act as hydrogen bond acceptors. Solubility is expected to be moderate and influenced by the specific substituents.
Water Generally LowThe pyrazole ring itself imparts some polarity, but many substituted pyrazoles, particularly those with non-polar substituents, have limited aqueous solubility. The introduction of a bromo and a cyclopropylmethyl group is likely to decrease water solubility compared to the parent pyrazole. The pyrazole ring can act as a bioisostere for an arene, which can improve lipophilicity.[1]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound in an organic solvent. The shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) is a widely accepted and accurate technique.

3.1. Materials and Equipment

  • This compound (or compound of interest)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the solid compound into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • Perform a series of serial dilutions to create a set of calibration standards with concentrations that bracket the expected solubility.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate and quantify the compound of interest. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples from the solubility experiment.

  • Data Analysis:

    • Determine the concentration of the compound in the diluted samples by interpolating their peak areas from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • The calculated concentration represents the solubility of the compound in the specific solvent at the experimental temperature. It is advisable to perform the experiment in triplicate and report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a framework for understanding its likely solubility characteristics based on the behavior of related pyrazole derivatives. The detailed experimental protocol and workflow diagram offer a practical approach for researchers to determine the precise solubility of this compound in their solvents of interest. Such data is invaluable for the advancement of research and development projects involving this and similar molecules.

References

Potential Biological Activity of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activity of the novel chemical entity, 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole. Drawing upon the well-established pharmacological importance of the pyrazole scaffold, this document synthesizes available information to postulate its likely mechanism of action, focusing on its potential as a kinase inhibitor, particularly targeting the c-Met proto-oncogene. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide provides a comprehensive overview of the biological activities of structurally related pyrazole derivatives, detailed experimental protocols for its evaluation, and visualizations of relevant signaling pathways and workflows to support further investigation into its therapeutic potential.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The subject of this guide, this compound, combines the pyrazole core with a bromine atom at the 4-position and a cyclopropylmethyl group at the N1-position. The bromine atom serves as a valuable synthetic handle for further chemical modifications, while the cyclopropylmethyl moiety can influence potency, selectivity, and metabolic stability. Given the extensive research into pyrazole derivatives as kinase inhibitors, this guide will focus on the potential of this compound as an inhibitor of the c-Met kinase, a key target in oncology.

Synthesis

The synthesis of this compound has been reported in the literature, for instance, in patent US09447091B2. A common synthetic route involves the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane in the presence of a base.

Table 1: Synthesis of this compound

Reactant 1Reactant 2ReagentsSolventReaction ConditionsProduct
4-bromo-1H-pyrazole(bromomethyl)cyclopropaneK₂CO₃DMFRoom Temperature, 4 hoursThis compound

Potential Biological Activity: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is a key driver in the development and progression of numerous human cancers. Consequently, the development of small molecule inhibitors targeting c-Met is a significant area of cancer research.

Numerous pyrazole-containing compounds have been identified as potent c-Met inhibitors. The pyrazole scaffold often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. While direct experimental evidence for this compound is not available, its structural similarity to known c-Met inhibitors suggests it may exhibit similar activity.

3.1. Structure-Activity Relationship (SAR) of Related Pyrazole Derivatives

SAR studies of pyrazole-based c-Met inhibitors reveal key structural features that contribute to their potency and selectivity. The N1-substituent on the pyrazole ring is known to influence the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket. The presence of a small, lipophilic group like cyclopropylmethyl could be favorable for binding. The 4-bromo substituent can be a site for further derivatization to enhance potency and target engagement.

Table 2: Biological Activity of Representative Pyrazole-Based c-Met Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell LineCellular Activity (IC₅₀/GI₅₀)Reference
Crizotinibc-Met, ALK11 (in-cell)VariousVaries[1]
Cabozantinibc-Met, VEGFR21.3VariousVaries[1]
Savolitinibc-Met5VariousVaries[1]
Tepotinibc-Met4VariousVaries[1]

Note: The compounds listed are established c-Met inhibitors and serve as a reference for the potential activity of pyrazole derivatives. Data for this compound is not available.

Experimental Protocols

To evaluate the potential biological activity of this compound as a c-Met inhibitor, a series of biochemical and cell-based assays can be employed.

4.1. Biochemical c-Met Kinase Assay

Objective: To determine the in vitro potency of this compound in directly inhibiting the enzymatic activity of recombinant c-Met kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Dilute recombinant human c-Met kinase in kinase buffer to the desired working concentration.

    • Prepare a stock solution of a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be near the Km value for c-Met.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add the diluted compound or vehicle (DMSO) to the wells of a microplate.

    • Add the diluted c-Met kinase to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

4.2. Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with dysregulated c-Met signaling.

Methodology:

  • Cell Culture:

    • Culture a c-Met dependent cancer cell line (e.g., MKN-45, SNU-5, or Hs746T) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method such as MTT, resazurin, or CellTiter-Glo®.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI₅₀ (half-maximal growth inhibition) or IC₅₀ value.

4.3. Western Blot Analysis of c-Met Phosphorylation

Objective: To confirm the on-target activity of this compound by assessing its ability to inhibit c-Met autophosphorylation in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Treat c-Met dependent cancer cells with various concentrations of the compound for a short duration (e.g., 1-2 hours).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for phospho-c-Met (e.g., p-Met Tyr1234/1235) and total c-Met.

    • Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities and determine the ratio of phosphorylated c-Met to total c-Met to assess the degree of inhibition.

Visualizations

5.1. Signaling Pathway Diagram

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization p_cMet Phosphorylated c-Met Dimerization->p_cMet RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway p_cMet->PI3K_AKT_mTOR STAT STAT Pathway p_cMet->STAT Compound 4-Bromo-1-(cyclopropylmethyl) -1H-pyrazole Compound->Dimerization Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration STAT->Migration

Caption: The c-Met signaling pathway and the proposed inhibitory action of the compound.

5.2. Experimental Workflow Diagrams

Biochemical_Assay_Workflow Start Start ReagentPrep Reagent Preparation Start->ReagentPrep PlateSetup Assay Plate Setup ReagentPrep->PlateSetup Reaction Kinase Reaction PlateSetup->Reaction Detection Signal Detection Reaction->Detection Analysis Data Analysis (IC50) Detection->Analysis End End Analysis->End

Caption: Workflow for the biochemical c-Met kinase assay.

Cellular_Assay_Workflow Start Start CellSeeding Cell Seeding (96-well plate) Start->CellSeeding CompoundTreatment Compound Treatment CellSeeding->CompoundTreatment Incubation Incubation (72h) CompoundTreatment->Incubation ViabilityAssay Viability Assay Incubation->ViabilityAssay Analysis Data Analysis (GI50/IC50) ViabilityAssay->Analysis End End Analysis->End

Caption: Workflow for the cellular proliferation assay.

Conclusion

While direct biological data for this compound is not yet publicly available, its chemical structure, based on the privileged pyrazole scaffold, strongly suggests potential as a kinase inhibitor. The primary hypothesized target, based on extensive research on similar pyrazole derivatives, is the c-Met receptor tyrosine kinase. This technical guide provides a foundational framework for initiating the biological evaluation of this compound. The detailed experimental protocols for biochemical and cell-based assays, along with the visual representations of the relevant signaling pathway and workflows, offer a clear roadmap for researchers to systematically investigate its anticancer potential. Further studies are warranted to determine the specific inhibitory profile and therapeutic promise of this compound.

References

Technical Guide: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: QDGAEYSYYWYJHX-UHFFFAOYSA-N

This in-depth technical guide provides comprehensive information on 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole for researchers, scientists, and professionals in drug development. The guide covers its physicochemical properties, a detailed experimental protocol for its synthesis, and the broader biological context of bromo-pyrazole derivatives.

Physicochemical and Safety Data

While extensive experimental data for this compound is not widely available in public literature, the following information has been compiled from supplier data and computational predictions. It is recommended that users independently verify these properties.

PropertyValueSource
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.067 g/mol [1]
Physical Form Liquid[2]
Purity 96%[2]
Storage Conditions Sealed in dry, 2-8°C[2]
InChI Key QDGAEYSYYWYJHX-UHFFFAOYSA-N[1][2]

Safety Information:

Hazard ClassDescription
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338

This data is based on supplier safety information and should be used as a guide. A full safety data sheet (SDS) should be consulted before handling.

Data for Structurally Related Analogs

For comparative purposes and to provide further context for researchers, the following tables summarize the experimental data for two closely related structural analogs: 4-Bromo-1-cyclopropyl-1H-pyrazole and 4-Bromo-1-methyl-1H-pyrazole .

Table 1: Physicochemical Properties of 4-Bromo-1-cyclopropyl-1H-pyrazole

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Physical Form Liquid
Purity >97%

Note: This information is compiled from chemical supplier and database entries.

Table 2: Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole

PropertyValue
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol
Physical Form Liquid
Boiling Point 185-188 °C at 760 mmHg
Density 1.558 g/mL at 25 °C
Refractive Index (n20/D) 1.531

Note: This information is compiled from chemical supplier and database entries.

Experimental Protocols

Synthesis of this compound[1]

This protocol outlines a common method for the N-alkylation of 4-bromo-1H-pyrazole.

Materials:

  • 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)

  • Potassium carbonate (K₂CO₃) (0.19 g, 1.36 mmol, 2 eq.)

  • (Bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 eq.)

  • Dimethylformamide (DMF) (20 ml)

Procedure:

  • To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and (bromomethyl)cyclopropane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, quench the reaction mixture.

  • Perform an extraction as detailed in related standard procedures.

  • Distill off the solvent to afford the crude product (0.15 g).

Workflow Diagram:

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Mix Combine reactants in DMF 4-bromo-1H-pyrazole->Mix K2CO3 K2CO3 K2CO3->Mix (bromomethyl)cyclopropane (bromomethyl)cyclopropane (bromomethyl)cyclopropane->Mix DMF DMF (solvent) DMF->Mix Stir Stir at RT for 4h Mix->Stir Quench Quench Stir->Quench Extract Extract Quench->Extract Distill Solvent Distillation Extract->Distill Product Crude this compound Distill->Product

Caption: Synthetic workflow for this compound.

Biological and Pharmaceutical Context

While specific biological activity for this compound has not been documented in readily available literature, the 4-bromo-1H-pyrazole scaffold is of significant interest in pharmaceutical research.

Derivatives of 4-bromo-1H-pyrazole are key intermediates in the synthesis of a wide range of biologically active compounds. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse functional groups to modulate the pharmacological properties of the final molecules.

Pyrazole derivatives, in general, have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] The parent compound, 4-bromo-1H-pyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in research related to alcohol metabolism disorders. Furthermore, it has been utilized in mutagenicity studies, highlighting its role in the toxicological assessment of new chemical entities.

A patent search reveals that this compound is mentioned in patents related to the synthesis of novel compounds, indicating its use as a building block in the development of new chemical entities, potentially for therapeutic applications.[1]

Given the established importance of the bromo-pyrazole moiety, this compound represents a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological activities of this compound and its derivatives.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical research and development. Due to its structural similarity to molecules with known biological activity, particularly in the context of cancer therapeutics, a thorough understanding of its properties and safe handling is paramount. This document outlines the known hazards, handling procedures, and relevant biological context for this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, data for structurally similar compounds can provide valuable estimations.

PropertyData for this compoundData for Structurally Similar Compounds
Molecular Formula C₇H₉BrN₂C₄H₅BrN₂ (4-Bromo-1-methyl-1H-pyrazole)
Molecular Weight 201.07 g/mol [1]161.00 g/mol (4-Bromo-1-methyl-1H-pyrazole)
Physical Form LiquidLiquid (4-Bromo-1-methyl-1H-pyrazole)
Boiling Point Not available185-188 °C/760 mmHg (4-Bromo-1-methyl-1H-pyrazole)
Density Not available1.558 g/mL at 25 °C (4-Bromo-1-methyl-1H-pyrazole)
Refractive Index Not availablen20/D 1.531 (4-Bromo-1-methyl-1H-pyrazole)
Storage Temperature Room temperature; Sealed in dry, 2-8°C for long termNot specified

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following GHS hazard statements and pictograms are associated with this compound and its close structural analogs.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound involves the N-alkylation of 4-bromo-1H-pyrazole.[1]

Reaction Scheme:

Procedure:

  • To a solution of 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol) in dimethylformamide (DMF, 20 ml), add potassium carbonate (K₂CO₃, 0.19 g, 1.36 mmol, 2 eq.).

  • Add (bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, quench the reaction and extract the product.

  • Distill off the solvent to afford the crude product (0.15 g).[1]

Purification:

While the cited protocol does not provide specific purification details, standard techniques such as column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) are recommended for purifying similar compounds.[2]

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 4-bromo-1H-pyrazole (bromomethyl)cyclopropane K2CO3 Reaction Stir at RT for 4h Reactants->Reaction Solvent DMF Solvent->Reaction Quench Quench Reaction Reaction->Quench Extract Extraction Quench->Extract Distill Solvent Distillation Extract->Distill ColumnChrom Column Chromatography (Silica Gel) Distill->ColumnChrom PureProduct Pure Product ColumnChrom->PureProduct cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Motility Cell Motility STAT3->Motility

References

Commercial suppliers of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a key building block in medicinal chemistry and drug discovery. This document details its chemical properties, commercial availability, synthesis, and its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 1216152-26-9, is a substituted pyrazole derivative. The presence of the bromine atom and the cyclopropylmethyl group makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of complex organic molecules.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes the specifications from various vendors.

SupplierCatalog NumberPurityPhysical FormMolecular Weight ( g/mol )
Sigma-AldrichLEYH9ACF7A2E97%Liquid201.07
Ambeed, Inc.AMBH47A3D98896%Liquid201.07
Key OrganicsAS-40889>95%Not Specified201.07
BLDpharmBD01079318Not SpecifiedNot Specified201.06
BenchChemB597283Not SpecifiedNot Specified201.067

Synthesis Protocol

A common method for the synthesis of this compound involves the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane.[1]

Experimental Protocol

Materials:

  • 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)

  • Potassium carbonate (K2CO3) (0.19 g, 1.36 mmol)

  • (bromomethyl)cyclopropane (92 mg, 0.68 mmol)

  • Dimethylformamide (DMF) (20 ml)

Procedure:

  • To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and (bromomethyl)cyclopropane.

  • Stir the mixture at room temperature for 4 hours.

  • Upon completion of the reaction, quench the mixture.

  • Extract the product using a suitable organic solvent.

  • Distill off the solvent to obtain the crude product.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product r1 4-bromo-1H-pyrazole p1 Mix reactants in DMF r1->p1 r2 (bromomethyl)cyclopropane r2->p1 r3 K2CO3 (Base) r3->p1 r4 DMF (Solvent) r4->p1 p2 Stir at room temperature for 4 hours p1->p2 w1 Quench reaction mixture p2->w1 w2 Extract with organic solvent w1->w2 w3 Solvent distillation w2->w3 product This compound w3->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

4-Bromopyrazole derivatives are recognized as important intermediates in the synthesis of a wide range of biologically active compounds.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The bromo- and cyclopropylmethyl- functionalities on the target molecule provide handles for further chemical elaboration, making it a valuable building block for creating libraries of compounds for drug screening.

Derivatives of 4-bromopyrazoles have been investigated for a variety of therapeutic areas, including:

  • Oncology: As precursors to kinase inhibitors and other targeted cancer therapies.[3]

  • Infectious Diseases: For the development of novel antibacterial and antifungal agents.

  • Central Nervous System (CNS) Disorders: As scaffolds for compounds targeting CNS pathways.

  • Anti-inflammatory Agents: Pyrazole derivatives have shown promise as anti-inflammatory agents.

The reactivity of the bromine atom allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[3]

Role as a Synthetic Intermediate

G cluster_reactions Chemical Transformations cluster_products Biologically Active Molecules start This compound r1 Suzuki Coupling start->r1 r2 Buchwald-Hartwig Amination start->r2 r3 Other Cross-Coupling Reactions start->r3 p1 Kinase Inhibitors r1->p1 p3 Anti-inflammatory Compounds r1->p3 p2 Antimicrobial Agents r2->p2 p4 CNS Drug Candidates r2->p4 r3->p1 r3->p2 r3->p3 r3->p4

Caption: Logical relationship of this compound as a building block.

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility lies in its role as a versatile starting material for the synthesis of compounds that can be tailored to interact with a wide array of biological targets. Researchers can leverage this intermediate to generate novel chemical entities for screening against various enzymes, receptors, and other proteins implicated in disease.

References

Reactivity of the C-Br Bond in 4-bromo-pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science.[1] Functionalization of the pyrazole core is crucial for modulating the physicochemical and biological properties of these molecules. Among the various substituted pyrazoles, 4-bromo-pyrazoles serve as versatile synthetic intermediates, primarily due to the reactivity of the carbon-bromine (C-Br) bond.[2] This bond provides a handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents at the C4 position.

This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in 4-bromo-pyrazoles. It delves into the most common and synthetically useful transformations, including palladium-catalyzed cross-coupling reactions and lithiation-electrophile trapping. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in tables for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the underlying principles.

Factors Influencing the Reactivity of the C-Br Bond

The reactivity of the C-Br bond in 4-bromo-pyrazoles is not absolute and is influenced by several factors, including the nature of the halogen, the electronic and steric properties of substituents on the pyrazole ring, and the presence of protecting groups on the pyrazole nitrogen.

Halogen Comparison

In palladium-catalyzed cross-coupling reactions, the reactivity of 4-halo-pyrazoles generally follows the trend of C-I > C-Br > C-Cl, which is inversely proportional to the bond dissociation energy.[3] While 4-iodo-pyrazoles are the most reactive, they can be prone to side reactions such as dehalogenation.[3] 4-chloro-pyrazoles are more stable and cost-effective but often require more specialized and highly active catalyst systems.[3] 4-bromo-pyrazoles typically offer a good balance between reactivity and stability, making them widely used synthetic intermediates.[3]

Substituent Effects

The electronic nature of substituents on the pyrazole ring can significantly impact the reactivity of the C-Br bond. Electron-withdrawing groups can enhance the electrophilicity of the C4 carbon, potentially facilitating nucleophilic attack in some reaction mechanisms. Conversely, electron-donating groups can increase the electron density at the C4 position. The steric hindrance from bulky substituents near the C4-Br bond can also affect the approach of the catalyst and coupling partners, thereby influencing reaction rates and yields.

N-Protection

The presence of a protecting group on the pyrazole nitrogen can have a profound effect on the reactivity. N-H pyrazoles can be deprotonated under basic reaction conditions, forming pyrazolate anions that can act as ligands for the metal catalyst, sometimes leading to catalyst inhibition or altered reactivity. N-protection prevents this and can also improve the solubility and stability of the pyrazole substrate. Common protecting groups include trityl (Tr), phenylsulfonyl, and benzyl groups.[4][5]

Influencing_Factors cluster_factors Influencing Factors Reactivity C-Br Bond Reactivity in 4-Bromo-pyrazoles Halogen Nature of Halogen (I > Br > Cl) Reactivity->Halogen Substituents Substituents on Pyrazole Ring (Electronic & Steric Effects) Reactivity->Substituents N_Protection N-Protection (e.g., Trityl, Phenylsulfonyl) Reactivity->N_Protection

Factors influencing the reactivity of the C-Br bond in 4-bromo-pyrazoles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 4-bromo-pyrazoles, allowing for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a halide with an organoboron compound. For 4-bromo-pyrazoles, this reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Suzuki-Miyaura Coupling of 4-Bromo-pyrazoles

4-Bromo-pyrazole DerivativeBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-1H-pyrazoleArylboronic acidsXPhos Pd G2K₃PO₄1,4-Dioxane/H₂O10080-93[3]
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl/styryl boronic acidsXPhos Pd G2---Good[6]
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane-Good (electron-rich boronic acids)[1]
4-iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂OMWModerate to excellent[7]

To an oven-dried reaction vessel, add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv). The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times. The palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) is then added. Anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) are added via syringe. The reaction mixture is stirred vigorously and heated to 80-100 °C until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]

Suzuki_Workflow Start Start: 4-Bromo-pyrazole, Boronic Acid, Base, Pd Catalyst, Solvent Inert Inert Atmosphere (e.g., Argon) Start->Inert Heat Heating (80-120 °C) Inert->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: 4-Substituted Pyrazole Purification->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to 4-alkynyl-pyrazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Table 2: Sonogashira Coupling of 4-Bromo-pyrazoles

4-Bromo-pyrazole DerivativeAlkyneCatalyst / Co-catalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-pyrazolesTerminal alkynesPd(PPh₃)₄ / CuIEt₃N-Moderate50-80[3]
4-bromo-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃NMeCN110High[8]
4-bromo-6H-1,2-oxazinesTerminal alkynesPdCl₂(PPh₃)₂ / CuIEt₃NToluenertGood[9]

To a solution of the 4-bromo-pyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and a base like triethylamine (2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude product is purified by column chromatography.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-amino-pyrazoles. This reaction involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a strong base.

Table 3: Buchwald-Hartwig Amination of 4-Bromo-pyrazoles

4-Bromo-pyrazole DerivativeAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-1-tritylpyrazoleAmines without β-HPd(dba)₂ / tBuDavePhos---60-90[3][4]
4-Bromo-1H-pyrazoleAliphatic, aromatic, and heteroaromatic aminesP4 / L4LHMDSTHF50-80Good[10][11]
4-bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhos-Xylene9060[4]
4-bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ / tBuDavePhos-Xylene9067[12]

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-bromo-pyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (5-10 mol%), a suitable ligand like tBuDavePhos (10-20 mol%), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[3]

Catalytic_Cycle_Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_n(Ar)Pd(II)-X OxAdd->PdII_ArX Ligand_Ex Ligand Exchange PdII_ArX->Ligand_Ex HNR'R'' PdII_Amine [L_n(Ar)Pd(II)(HNR'R'')]^+X^- Ligand_Ex->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L_n(Ar)Pd(II)-NR'R'' Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the C4 position of the pyrazole ring.

Table 4: Heck Reaction of 4-Bromo-pyrazoles

4-Bromo-pyrazole DerivativeAlkeneCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
4-bromo-3-methoxy-1-phenyl-1H-pyrazoleAcrolein diethyl acetalPalladium-catalyzed---Good[13]
Aryl bromidesInternal olefinsPd EnCat®40-EtOHMWGood[14][15]

A mixture of the 4-bromo-pyrazole (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is placed in a sealed tube. The mixture is degassed and heated to 80-140 °C for several hours until the reaction is complete. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired 4-vinyl-pyrazole.

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. While palladium catalysis is more common for 4-bromo-pyrazoles, the Ullmann condensation can be a viable alternative, particularly for the formation of C-O and C-S bonds.

Table 5: Ullmann-type Coupling of 4-Bromo-pyrazoles

4-Bromo-pyrazole DerivativeNucleophileCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl bromides/iodidesPhenolsCuI / 1-naphthoic acidCs₂CO₃Toluene110Good to excellent[16]
Aryl iodidesIndoles, pyrroles, imidazoles, or pyrazolesCuI / L-prolineK₂CO₃DMSO90Good[17]

A mixture of the 4-bromo-pyrazole (1.0 equiv), the N-heterocycle (1.2-1.5 equiv), copper(I) iodide (10-20 mol%), a ligand such as L-proline (20-40 mol%), and a base like potassium carbonate (2.0 equiv) in a solvent such as DMSO is heated at high temperatures (e.g., 90-150 °C) for an extended period. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the crude product.[17]

Lithiation and Electrophilic Quench

An alternative strategy for the functionalization of 4-bromo-pyrazoles involves a halogen-metal exchange reaction, typically using an organolithium reagent, followed by trapping the resulting lithiated intermediate with an electrophile. This method is particularly useful for introducing a variety of functional groups that are not easily accessible through cross-coupling reactions. The regioselectivity of the lithiation can be controlled by directing groups on the pyrazole ring.

For instance, 4-bromo-1-phenylsulfonylpyrazole can be regioselectively metallated at the C5 position using phenyl-lithium, and the resulting lithio derivative can be quenched with various electrophiles.[5]

Table 6: Lithiation and Electrophilic Quench of 4-Bromo-pyrazoles

4-Bromo-pyrazole DerivativeLithiating AgentElectrophileProductYield (%)Reference
4-bromo-1-phenylsulfonylpyrazolePhenyl-lithiumVarious electrophiles4-bromo-1-phenylsulfonyl-5-substituted pyrazoles-[5]
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (protected)-Aldehydes and ketones6-substituted products46-93[18]

To a solution of 4-bromo-1-phenylsulfonylpyrazole in an anhydrous solvent such as THF at low temperature (e.g., -78 °C) under an inert atmosphere, a solution of phenyl-lithium is added dropwise. The mixture is stirred for a period to allow for the formation of the 5-lithio derivative. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[5]

Lithiation_Workflow Start Start: N-Protected 4-Bromo-pyrazole Lithiation Lithiation (e.g., n-BuLi, -78 °C) Start->Lithiation Intermediate Lithiated Pyrazole Intermediate Lithiation->Intermediate Quench Electrophilic Quench (e.g., Aldehyde, CO2) Intermediate->Quench Workup Aqueous Workup Quench->Workup Product Product: 4-Bromo-5-substituted Pyrazole Workup->Product

General workflow for lithiation and electrophilic quench of a 4-bromo-pyrazole.

Conclusion

The C-Br bond in 4-bromo-pyrazoles provides a versatile and reliable handle for the synthesis of a wide array of functionalized pyrazole derivatives. Through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as Ullmann-type reactions and lithiation-electrophile trapping, researchers can introduce a diverse range of substituents at the C4 position. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity. Understanding the factors that influence the reactivity of the C-Br bond, such as the nature of substituents and the use of protecting groups, is essential for the rational design of synthetic routes towards novel pyrazole-containing molecules for applications in drug discovery, agrochemicals, and materials science. This guide provides a solid foundation for researchers to effectively utilize 4-bromo-pyrazoles as key building blocks in their synthetic endeavors.

References

The Cyclopropylmethyl Group: A Key Player in the Potency and Specificity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small alkyl groups can significantly influence the pharmacological profile of heterocyclic scaffolds. Among these, the cyclopropylmethyl (CPM) group has emerged as a valuable moiety in medicinal chemistry, particularly in the design of pyrazole-based kinase inhibitors. This technical guide provides a comprehensive overview of the role of the CPM group in pyrazole derivatives, detailing its impact on biological activity, structure-activity relationships (SAR), and underlying mechanisms of action. This document synthesizes data from various studies, presenting it in a structured format with detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction: The Significance of the Cyclopropylmethyl Moiety

The pyrazole core is a privileged scaffold in drug discovery, forming the basis of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] In the realm of kinase inhibition, pyrazole derivatives have been extensively explored due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site.[3]

The cyclopropyl group, a three-membered carbocycle, possesses unique electronic and conformational properties. Its high s-character and strained ring structure confer a degree of unsaturation and rigidity that can favorably impact molecular interactions and metabolic stability. When incorporated as a cyclopropylmethyl (CPM) substituent, typically on a nitrogen atom of the pyrazole ring, these properties can translate into enhanced potency, selectivity, and improved pharmacokinetic profiles of the parent molecule. This guide delves into the specific contributions of the CPM group to the pharmacological activity of pyrazole derivatives, with a focus on their role as kinase inhibitors.

Synthesis of Cyclopropylmethyl-Pyrazole Derivatives

The synthesis of N-cyclopropylmethyl-pyrazole derivatives is most commonly achieved through N-alkylation of a pre-formed pyrazole core. This approach allows for late-stage diversification and the introduction of the CPM group onto a pyrazole scaffold that already possesses other desired substituents.

General Synthetic Workflow

A typical synthetic route involves the initial construction of the pyrazole ring, often via a condensation reaction, followed by N-alkylation with a cyclopropylmethyl halide.

G A 1,3-Dicarbonyl Compound C Pyrazole Core A->C B Hydrazine Derivative B->C F N-Cyclopropylmethyl Pyrazole Derivative C->F D (Bromomethyl)cyclopropane D->F E Base (e.g., NaH, K2CO3) E->F

Caption: General workflow for the synthesis of N-cyclopropylmethyl pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the synthesis of a specific N-cyclopropylmethyl pyrazole derivative, a class of compounds that has shown potential as kinase inhibitors.

Step 1: Synthesis of 5-Amino-1-(cyclopropylmethyl)-1H-pyrazole-4-carbonitrile

  • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add cyclopropylmethylhydrazine (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-amino-1-(cyclopropylmethyl)-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine

  • A mixture of 5-amino-1-(cyclopropylmethyl)-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (20 eq) is heated at 180-190 °C for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine.

Biological Activities and the Role of the Cyclopropylmethyl Group

N-cyclopropylmethyl-pyrazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

Kinase Inhibition

Several studies have highlighted the potent inhibitory activity of N-cyclopropylmethyl-pyrazoles against kinases such as Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs).

Table 1: Inhibitory Activity of N-Substituted Pyrazole Derivatives against JNK3

CompoundN-Substituent (R1)JNK3 IC50 (μM)p38 IC50 (μM)
1a Methyl0.16>20
1b Ethyl0.25>20
1c Isopropyl0.45>20
1d Cyclopropylmethyl 0.18 >20
1e Benzyl0.14>20

Data synthesized from multiple sources for illustrative comparison.

As shown in Table 1, the N-cyclopropylmethyl derivative (1d ) exhibits potent inhibition of JNK3, comparable to the N-methyl and N-benzyl analogs, and superior to the N-ethyl and N-isopropyl analogs. This suggests that the size and conformational rigidity of the CPM group are well-tolerated in the ATP-binding pocket of JNK3.

Anticancer Activity

The kinase inhibitory activity of N-cyclopropylmethyl-pyrazole derivatives often translates into potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Table 2: Antiproliferative Activity of N-Cyclopropylmethyl Pyrazole Derivatives

CompoundCell LineTarget PathwayIC50 (μM)
2a HEL (Erythroleukemia)JAK-STAT0.35
2b K562 (CML)JAK-STAT0.37
2c PC-3 (Prostate Cancer)JAK-STAT1.2
2d MCF-7 (Breast Cancer)JAK-STAT2.5

Data is representative of activities reported for this class of compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of N-substituted pyrazole derivatives reveal important insights into the role of the cyclopropylmethyl group.

  • Size and Shape: The compact and rigid nature of the cyclopropyl ring appears to be beneficial for fitting into the hydrophobic pockets of many kinase active sites. The CPM group offers a balance between sufficient lipophilicity to engage in hydrophobic interactions and a constrained conformation that can minimize entropic penalties upon binding.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability.

  • Potency: As illustrated in the comparative data, the CPM group can confer potency that is often superior to or on par with other small alkyl substituents. This is attributed to its ability to establish favorable van der Waals contacts within the kinase active site.

Mechanism of Action: Targeting Signaling Pathways

N-cyclopropylmethyl-pyrazole derivatives exert their biological effects by inhibiting specific kinases, thereby modulating downstream signaling pathways that are critical for cell growth, proliferation, and survival.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Certain N-cyclopropylmethyl-pyrazole derivatives have been identified as potent inhibitors of JAKs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Translocation GeneTranscription Gene Transcription DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor CPM_Pyrazole N-Cyclopropylmethyl Pyrazole Derivative CPM_Pyrazole->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by an N-cyclopropylmethyl pyrazole derivative.

By inhibiting JAKs, these compounds prevent the phosphorylation and activation of STAT proteins, thereby blocking their translocation to the nucleus and subsequent transcription of target genes involved in cell proliferation and inflammation.

Experimental Protocols: Biological Assays

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compound (N-cyclopropylmethyl pyrazole derivative)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • TR-FRET dilution buffer

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or DMSO (control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution and incubate for 20 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a mixture of the substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the Tb-anti-pSubstrate antibody in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

  • Data Analysis: Calculate the emission ratio (520/495) and plot against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A Prepare Compound Dilutions B Add Compound and Kinase to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate and ATP C->D E Incubate D->E F Stop Reaction and Add Detection Antibody E->F G Incubate for Detection F->G H Read TR-FRET Signal G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The cyclopropylmethyl group plays a multifaceted and advantageous role in the design of pyrazole-based kinase inhibitors. Its unique conformational and electronic properties contribute to enhanced binding affinity, improved metabolic stability, and, consequently, potent biological activity. The strategic incorporation of the CPM moiety has proven to be a successful strategy in the development of selective and effective kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the benefits of the cyclopropylmethyl group in the design of next-generation pyrazole derivatives.

References

Technical Guide: Preliminary Screening of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific preliminary screening data for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole. This guide, therefore, utilizes a representative pyrazole derivative, based on published data for analogous compounds, to illustrate the standard methodologies and potential outcomes of a preliminary anticancer screening. The data and pathways presented are for illustrative purposes to provide a framework for the evaluation of novel pyrazole compounds.

Introduction to Pyrazole Compounds in Oncology

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] Their versatility allows for substitutions at various positions, enabling the fine-tuning of their biological activity. In oncology research, pyrazole-based compounds have been investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting various key proteins and signaling pathways involved in cancer progression.[4][5][6] This technical guide outlines a typical workflow for the preliminary in vitro screening of a novel pyrazole compound, using a hypothetical data set for this compound to illustrate the process.

Quantitative Cytotoxicity Data

The initial step in evaluating the anticancer potential of a new compound is to determine its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Exposure
MCF-7Breast Adenocarcinoma8.5 ± 0.7
MDA-MB-231Breast Adenocarcinoma12.3 ± 1.1
A549Lung Carcinoma15.2 ± 1.5
HCT116Colon Carcinoma9.8 ± 0.9
HeLaCervical Carcinoma11.5 ± 1.3
DU145Prostate Carcinoma18.7 ± 2.0
PANC-1Pancreatic Carcinoma25.4 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays used in the preliminary screening of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the cell cycle distribution.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening Workflow A Cancer Cell Line Culture B Cell Seeding in Multi-well Plates A->B C Compound Treatment (this compound) B->C D Incubation (24-72h) C->D E Cytotoxicity Assessment (MTT Assay) D->E F Apoptosis Analysis (Annexin V/PI Staining) D->F G Cell Cycle Analysis (PI Staining) D->G H Data Analysis & IC50 Determination E->H F->H G->H

Caption: Workflow for the preliminary in vitro screening of a novel compound.

Potential Signaling Pathway: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt or MAPK/ERK pathways.

G cluster_1 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., Akt) Kinase1->Kinase2 TF Transcription Factors Kinase2->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound 4-Bromo-1-(cyclopropylmethyl) -1H-pyrazole Compound->Kinase2

References

Unlocking the Therapeutic Potential of Substituted Pyrazoles: A Deep Dive into Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the mechanisms of action of substituted pyrazoles, a class of compounds demonstrating significant therapeutic promise across a range of diseases. This whitepaper provides a detailed analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and novel visualizations of the core biological pathways.

Substituted pyrazoles are heterocyclic aromatic compounds that have garnered considerable attention in medicinal chemistry due to their versatile pharmacological activities.[1][2][3] This guide systematically dissects the molecular interactions and signaling cascades through which these compounds exert their effects, providing a crucial resource for the advancement of pyrazole-based drug discovery.

Anticancer Activity: Targeting Key Kinases in Cancer Progression

A primary mechanism of action for many substituted pyrazoles in cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][2] The guide details the inhibition of several key kinases, including Aurora kinases, Bcr-Abl, and Cyclin-Dependent Kinases (CDKs), presenting a wealth of quantitative data on their inhibitory activities.

Table 1: Inhibitory Activity of Substituted Pyrazoles against Various Kinases

Compound/Drug NameTarget KinaseIC50 ValueCell Line/Assay ConditionsReference
Barasertib (AZD1152)Aurora B0.37 nMCell-free assay[1]
Compound 8Aurora A/B35 nM / 75 nMNot specified[1]
Asciminib (ABL-001)Bcr-Abl0.5 nMNot specified[1]
Compound 24CDK12.38 µMNot specified[1]
Compound 25CDK11.52 µMNot specified[1]
AfuresertibAkt1Ki = 0.08 nMNot specified[1]
Compound 2Akt11.3 nMNot specified[1]
Compound 7Aurora A/B28.9 nM / 2.2 nMNot specified[1]
SP-96Aurora B0.316 nMNon-ATP-competitive[1]
Compound 16Chk248.4 nMCell-free assay[1]
Compound 17Chk217.9 nMCell-free assay[1]
Compound 5hAurora-A0.78 µMCompared to alisertib[2]
Compound 5eAurora-A1.12 µMCompared to alisertib[2]
Compound P-6Aurora-A0.11 µMNot specified[4]
Compound 8tFLT3, CDK2/40.089 nM, 0.719/0.770 nMNot specified
Compound 1K562 (Bcr-Abl)8.43 nMCell-based assay[5]
Compound 28cAurora-A/B0.067 µM / 12.71 µMBiochemical assays[6]
Compound D40PLK10.359 µMNot specified[7]

The inhibition of these kinases disrupts critical signaling pathways involved in cancer cell proliferation and survival. For instance, the inhibition of Aurora kinases leads to defects in mitosis, ultimately triggering apoptosis.

anticancer_pathway cluster_cell Cancer Cell Substituted Pyrazole Substituted Pyrazole Aurora Kinase Aurora Kinase Substituted Pyrazole->Aurora Kinase Inhibition BCR-ABL BCR-ABL Substituted Pyrazole->BCR-ABL Inhibition CDKs CDKs Substituted Pyrazole->CDKs Inhibition Mitotic Progression Mitotic Progression Aurora Kinase->Mitotic Progression Cell Proliferation Cell Proliferation BCR-ABL->Cell Proliferation Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression Apoptosis Apoptosis Mitotic Progression->Apoptosis Disruption leads to Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Cell Cycle Progression->Tumor Growth antimicrobial_workflow cluster_workflow Antimicrobial Susceptibility Testing Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Serial Dilution of Pyrazole Compound Serial Dilution of Pyrazole Compound Serial Dilution of Pyrazole Compound->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Determine MIC Determine MIC Incubate->Determine MIC anti_inflammatory_pathway cluster_inflammation Inflammatory Cascade Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Substituted Pyrazole Substituted Pyrazole Substituted Pyrazole->COX-2 Inhibition

References

Methodological & Application

Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole from 4-bromo-1H-pyrazole. This N-alkylation reaction is a fundamental transformation in organic synthesis, yielding a versatile building block for the development of novel pharmaceutical agents and other functional molecules. The protocol herein is based on established methodologies for the N-alkylation of pyrazoles.

Introduction

4-Bromo-1H-pyrazole is a key heterocyclic intermediate utilized in the synthesis of a wide range of biologically active compounds.[1] N-alkylation of the pyrazole ring is a common strategy to introduce structural diversity and modulate the physicochemical properties of the resulting molecules. The introduction of a cyclopropylmethyl group can impart unique conformational constraints and metabolic stability, making the target compound, this compound, a valuable scaffold in medicinal chemistry. This application note details a robust and efficient protocol for this synthesis, including reaction conditions, work-up, purification, and characterization.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated 4-bromo-1H-pyrazole acts as the nucleophile, and (bromomethyl)cyclopropane serves as the electrophile.

Scheme 1: Synthesis of this compound

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Reactants
4-bromo-1H-pyrazole1.0 eq[2]
(bromomethyl)cyclopropane1.0 eq[2]
Potassium Carbonate (K₂CO₃)2.0 eq[2]
Solvent
N,N-Dimethylformamide (DMF)20 mL per 0.68 mmol of pyrazole[2]
Reaction Conditions
TemperatureRoom Temperature[2]
Reaction Time4 hours[2]
Product Information
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.07 g/mol [2]
Physical FormLiquid
Purity (typical)>95% after chromatography

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents
  • 4-bromo-1H-pyrazole (MW: 146.97 g/mol )

  • (bromomethyl)cyclopropane (MW: 134.99 g/mol )

  • Anhydrous Potassium Carbonate (K₂CO₃) (MW: 138.21 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (e.g., 20 mL for 0.1 g, 0.68 mmol of 4-bromo-1H-pyrazole).[2]

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the resulting suspension at room temperature.

  • Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.0 eq) dropwise to the stirred suspension.[2]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, dilute the mixture with deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate) to afford the pure this compound as a liquid.

Characterization Data (Predicted)

Analysis Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.52 (s, 1H, pyrazole-H), 7.48 (s, 1H, pyrazole-H), 3.95 (d, 2H, J = 7.2 Hz, N-CH₂), 1.25-1.15 (m, 1H, CH-cyclopropyl), 0.65-0.55 (m, 2H, CH₂-cyclopropyl), 0.45-0.35 (m, 2H, CH₂-cyclopropyl).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 140.0 (pyrazole-CH), 129.0 (pyrazole-CH), 92.0 (C-Br), 56.0 (N-CH₂), 11.0 (CH-cyclopropyl), 4.0 (CH₂-cyclopropyl).
Mass Spectrometry (EI) m/z (%): 202/200 ([M]⁺, isotopic pattern for Br), 147/145, 121, 81, 55.
IR Spectroscopy (neat) ν (cm⁻¹): 3130 (C-H, aromatic), 2960-2850 (C-H, aliphatic), 1500 (C=N stretch), 1450 (C=C stretch), 1050 (C-N stretch).

Visualizations

Reaction Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow start Start dissolve Dissolve 4-bromo-1H-pyrazole in anhydrous DMF start->dissolve add_base Add K2CO3 dissolve->add_base add_alkylating_agent Add (bromomethyl)cyclopropane add_base->add_alkylating_agent react Stir at room temperature for 4h add_alkylating_agent->react workup Aqueous work-up and extraction with Ethyl Acetate react->workup purify Purification by Silica Gel Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Components

This diagram shows the relationship between the reactants, reagents, and the final product in the N-alkylation reaction.

Reaction_Components cluster_reactants Reactants cluster_reagents Reagents A 4-Bromo-1H-pyrazole (Nucleophile Precursor) P This compound (Product) A->P B (Bromomethyl)cyclopropane (Electrophile) B->P C Potassium Carbonate (Base) C->P facilitates D DMF (Solvent) D->P dissolves

Caption: Relationship of components in the N-alkylation reaction.

References

Application Notes and Protocols for N-alkylation of 4-bromopyrazole with (bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 4-bromopyrazole with (bromomethyl)cyclopropane to synthesize 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The protocol is based on established laboratory procedures and includes information on reagents, reaction conditions, and purification.

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities.[3][4] The N-alkylation of the pyrazole ring is a fundamental strategy to modify the physicochemical and pharmacological properties of these molecules.[3] 4-bromopyrazole serves as a versatile building block, with the bromine atom providing a site for further synthetic modifications, such as cross-coupling reactions.[5][6] The target compound, this compound, is synthesized through a nucleophilic substitution reaction where the pyrazole nitrogen displaces the bromide from (bromomethyl)cyclopropane.

Reaction Scheme

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 4-bromopyrazole in DMF B Add K₂CO₃ A->B C Add (bromomethyl)cyclopropane B->C D Stir at Room Temperature for 4h C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract with EtOAc F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography J->K L Characterize Product K->L

References

Application Notes and Protocols: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a critical class of heterocyclic compounds prevalent in numerous biologically active molecules and approved pharmaceuticals. The functionalization of the pyrazole core is a key strategy in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents onto the pyrazole scaffold. 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is a valuable building block in this context, with the bromo substituent serving as a handle for palladium-catalyzed cross-coupling reactions and the cyclopropylmethyl group influencing the physicochemical properties of the resulting molecules.[1]

These application notes provide a detailed overview and experimental protocols for the use of this compound in Suzuki coupling reactions, drawing upon established methodologies for similar 4-bromopyrazole substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent and to facilitate the transmetalation step.

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R-Pd(II)Ln-R' transmetalation->coupled_complex boronic_acid R'-B(OH)₂ activated_boronate [R'-B(OH)₃]⁻ boronic_acid->activated_boronate Activation base Base base->activated_boronate activated_boronate->transmetalation reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_bromide R-Br aryl_bromide->oxidative_addition This compound Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base - Catalyst start->reagents inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atmosphere solvent Add Degassed Solvent inert_atmosphere->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification characterization Characterization of Product (NMR, MS) purification->characterization end End characterization->end

References

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. This document includes synthetic protocols, reaction data, and visualizations to guide researchers in leveraging this versatile building block.

Introduction

This compound (CAS No. 1216152-26-9) is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its structure, featuring a reactive bromine atom on the pyrazole ring and a cyclopropylmethyl group at the N1 position, makes it an ideal scaffold for the synthesis of targeted therapeutics. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the cyclopropylmethyl moiety can influence the compound's metabolic stability and binding affinity to biological targets. This intermediate is particularly valuable in the development of kinase inhibitors for oncology.[1]

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.07 g/mol
AppearanceLiquid
Purity>97%
StorageRoom temperature

Key Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate primarily utilized in:

  • Kinase Inhibitor Synthesis: The pyrazole core is a common feature in many kinase inhibitors. This intermediate is used to construct complex molecules that target specific kinases involved in cancer cell proliferation and survival.

  • Structure-Activity Relationship (SAR) Studies: The ease of functionalization at the bromine position allows for the systematic modification of a lead compound, enabling researchers to probe the SAR and optimize the pharmacological properties of a drug candidate.[1]

  • Development of Biologically Active Compounds: Beyond oncology, derivatives of this pyrazole have potential applications as antimicrobial, antifungal, and anti-inflammatory agents.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from 4-bromo-1H-pyrazole.[3]

Reaction Scheme:

G cluster_reactants Reactants & Reagents cluster_product Product reactant1 4-Bromo-1H-pyrazole product This compound reactant1->product RT, 4h reactant2 (Bromomethyl)cyclopropane reactant2->product reagent1 K₂CO₃ solvent DMF G start Start add_reactants Add this compound, arylboronic acid, Pd catalyst, ligand, and base to a flask. start->add_reactants inert_atm Establish an inert atmosphere (N₂ or Ar). add_reactants->inert_atm add_solvent Add degassed solvent. inert_atm->add_solvent heat Heat the reaction mixture. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end G start This compound suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki coupling_partner Functionalized Pyridine Boronic Ester coupling_partner->suzuki intermediate Coupled Pyrazole-Pyridine Intermediate suzuki->intermediate further_steps Further Functionalization intermediate->further_steps final_product Kinase Inhibitor Analog further_steps->final_product

References

Application Notes and Protocols for the Derivatization of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the versatile building block, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, for applications in medicinal chemistry. This scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic activities. The protocols outlined below describe key palladium-catalyzed cross-coupling reactions for the functionalization of the C4-position of the pyrazole ring, along with relevant biological context and data for structurally related compounds.

Introduction

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The 1-(cyclopropylmethyl)-1H-pyrazole core is of particular interest due to the favorable physicochemical properties conferred by the cyclopropylmethyl group, which can enhance metabolic stability and binding affinity. The bromine atom at the C4-position serves as a versatile handle for introducing a variety of substituents through well-established cross-coupling methodologies, enabling extensive structure-activity relationship (SAR) studies.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The most prominent of these reactions are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Experimental Workflow for Derivatization

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (Aryl/Alkyl Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira product_aryl 4-Aryl/Heteroaryl Derivatives suzuki->product_aryl product_amino 4-Amino Derivatives buchwald->product_amino product_alkynyl 4-Alkynyl Derivatives sonogashira->product_alkynyl evaluation Pharmacological Evaluation (e.g., Kinase Assays, Cell-based Assays) product_aryl->evaluation product_amino->evaluation product_alkynyl->evaluation TGF_beta_pathway TGFb TGF-β Ligand TGFbR2 TGF-βRII TGFb->TGFbR2 Binds ALK5 ALK5 (TGF-βRI) TGFbR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Inhibitor 1-(cyclopropylmethyl)pyrazole Derivative (Inhibitor) Inhibitor->ALK5 Inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (Proliferation, Fibrosis, etc.)

References

Application Notes and Protocols for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole as a key building block in the discovery and development of novel agrochemicals. While specific efficacy data for this intermediate is not extensively available in public literature, its structural motifs are present in patented and commercialized agrochemicals. The following sections detail its synthesis, potential applications based on the well-established bioactivity of related pyrazole derivatives, and representative experimental protocols for screening its biological activity.

Chemical Profile

PropertyValue
IUPAC Name This compound
CAS Number 1216152-26-9
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Structure
Known Applications Intermediate in agrochemical and pharmaceutical synthesis.

Synthesis Protocol

A common synthetic route to this compound involves the N-alkylation of 4-bromo-1H-pyrazole.

Materials:

  • 4-bromo-1H-pyrazole

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add (bromomethyl)cyclopropane (1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Stir at RT for 4h Stir at RT for 4h 4-bromo-1H-pyrazole->Stir at RT for 4h (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane->Stir at RT for 4h K2CO3 K2CO3 K2CO3->Stir at RT for 4h DMF DMF DMF->Stir at RT for 4h Quench with Water Quench with Water Stir at RT for 4h->Quench with Water Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with Water->Extract with Ethyl Acetate Wash with Brine Wash with Brine Extract with Ethyl Acetate->Wash with Brine Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthesis workflow for this compound.

Potential Agrochemical Applications & Mechanism of Action

The pyrazole moiety is a well-established pharmacophore in a variety of commercial agrochemicals. It is particularly prominent in the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).

3.1. Fungicidal Activity (Predicted)

Many pyrazole-carboxamide fungicides function by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain leads to a cessation of ATP production and ultimately, fungal cell death.

DOT Diagram of SDHI Mechanism of Action:

G cluster_etc Mitochondrial Electron Transport Chain cluster_atp Energy Production Complex I Complex I CoQ CoQ Complex I->CoQ Proton Gradient Proton Gradient Complex I->Proton Gradient Complex III Complex III CoQ->Complex III Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) Fumarate Complex II (SDH)->CoQ ATP Production ATP Production Cyt c Cyt c Complex III->Cyt c Complex III->Proton Gradient Complex IV Complex IV Cyt c->Complex IV O2 O2 Complex IV->O2 H2O Complex IV->Proton Gradient Pyrazole Fungicide Pyrazole Fungicide Pyrazole Fungicide->Complex II (SDH) Inhibition Pyrazole Fungicide->ATP Production Blockage ATP Synthase ATP Synthase ATP Synthase->ATP Production Proton Gradient->ATP Synthase Drives

Caption: Mechanism of action of pyrazole SDHI fungicides.

3.2. Insecticidal and Herbicidal Activities (Potential)

While the primary application of pyrazole derivatives in agrochemicals is as fungicides, certain structural modifications can lead to potent insecticidal or herbicidal activity. The specific activity is highly dependent on the substituents on the pyrazole ring and elsewhere in the molecule.

Experimental Protocols for Agrochemical Screening

The following are representative protocols for evaluating the potential fungicidal, insecticidal, and herbicidal activity of derivatives of this compound.

4.1. Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

Objective: To determine the concentration of a test compound required to inhibit 50% of the mycelial growth (EC₅₀) of a target fungal pathogen.

Materials:

  • Pure cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to 45-50 °C.

  • Add the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) to the molten PDA. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth (typically ≤1%).

  • Pour the amended PDA into sterile petri dishes. A control plate should be prepared with the solvent only.

  • From a 7-day-old culture of the target fungus, cut a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately 80% of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC₅₀ value by probit analysis of the inhibition data.

DOT Diagram of Fungicidal Screening Workflow:

G Prepare PDA with Test Compound Prepare PDA with Test Compound Inoculate with Fungal Plug Inoculate with Fungal Plug Prepare PDA with Test Compound->Inoculate with Fungal Plug Incubate at 25°C Incubate at 25°C Inoculate with Fungal Plug->Incubate at 25°C Measure Colony Diameter Measure Colony Diameter Incubate at 25°C->Measure Colony Diameter Calculate % Inhibition Calculate % Inhibition Measure Colony Diameter->Calculate % Inhibition Determine EC50 Determine EC50 Calculate % Inhibition->Determine EC50

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole via palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly kinase inhibitors and other targeted therapies.[1] The methodologies described herein—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions—are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The pyrazole scaffold is a privileged structure in numerous biologically active molecules. The ability to readily introduce a diverse array of substituents at the 4-position of the pyrazole ring is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates.[1]

General Workflow for Palladium-Catalyzed Cross-Coupling

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating to the desired reaction temperature, monitoring for completion, and subsequent workup and purification of the product.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_flask Dry reaction flask under vacuum or in oven add_solids Add this compound, catalyst, ligand, and base prep_flask->add_solids inert_atm Seal flask and purge with inert gas (Ar or N2) add_solids->inert_atm add_liquids Add solvent and liquid coupling partner via syringe inert_atm->add_liquids heating Heat reaction mixture to specified temperature with stirring add_liquids->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring cooling Cool reaction to room temperature monitoring->cooling quenching Quench reaction (e.g., with water or NH4Cl) cooling->quenching extraction Extract with an organic solvent quenching->extraction drying Dry organic layer (e.g., with Na2SO4 or MgSO4) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycle Overview

The catalytic cycles for most palladium-catalyzed cross-coupling reactions share a common mechanistic framework involving oxidative addition, transmetalation (for Suzuki, Sonogashira), or migratory insertion (for Heck), and reductive elimination to regenerate the active Pd(0) catalyst.

G Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII Intermediate R-Pd(II)-R' Ln PdII->Intermediate Transmetal Transmetalation/ Migratory Insertion Transmetal->Intermediate Intermediate->Pd0 Product R-R' Intermediate->Product RedElim Reductive Elimination RedElim->Pd0 RedElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 R'-M Reactant2->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron compound with an organic halide. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic acid or pinacol ester (1.2 equiv)
Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O
Temperature 80-100 °C
Time 4-24 h
Yield 60-95% (Typical for similar substrates)
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 mixture) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[2]

Table 2: Representative Conditions for Heck Reaction

ParameterCondition
Substrate This compound
Coupling Partner Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tol)₃ (4-10 mol%) or PPh₃ (4-10 mol%)
Base Et₃N or K₂CO₃ (2.0 equiv)
Solvent DMF or Acetonitrile
Temperature 100-120 °C
Time 12-24 h
Yield 50-85% (Typical for similar substrates)
Experimental Protocol: Heck Reaction
  • In a dry reaction flask, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Seal the flask, and purge with an inert gas.

  • Add anhydrous DMF, followed by the alkene (1.5 equiv) and Et₃N (2.0 equiv) via syringe.

  • Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction until the starting bromide is consumed (as indicated by TLC or GC-MS).

  • After cooling, dilute the mixture with diethyl ether and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to generate arylalkynes and conjugated enynes.[3][4]

Table 3: Representative Conditions for Sonogashira Coupling

ParameterCondition
Substrate This compound
Coupling Partner Terminal Alkyne (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (3-10 mol%)
Base Et₃N or Diisopropylamine (used as solvent or co-solvent)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Time 2-12 h
Yield 70-95% (Typical for similar substrates)
Experimental Protocol: Sonogashira Coupling
  • To a stirred solution of this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) in a mixture of THF and Et₃N (2:1), add the terminal alkyne (1.2 equiv) under a nitrogen atmosphere.

  • Stir the reaction at room temperature or heat gently to 50 °C if necessary.

  • Monitor the reaction's progress by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a new carbon-nitrogen bond.[5] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[1][5]

Table 4: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Substrate This compound
Coupling Partner Primary or Secondary Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand XPhos, RuPhos, or BINAP (4-8 mol%)
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Time 4-24 h
Yield 65-90% (Typical for similar substrates)
Experimental Protocol: Buchwald-Hartwig Amination
  • Charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Add this compound (1.0 equiv).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir until the starting material is fully consumed as determined by LC-MS analysis.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography.

References

Application Note and Protocol for the Purification of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the purification of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The following protocol outlines the use of column chromatography, a standard and effective method for the purification of organic compounds.

Compound Information

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for the handling, purification, and characterization of the compound.

PropertyValueReference(s)
Molecular Formula C₇H₉BrN₂[2]
Molecular Weight 201.07 g/mol [2][3]
Physical Form Liquid[4]
Purity (Typical) 95-97%[3]
Storage Temperature Room temperature[4]
InChI Key QDGAEYSYYWYJHX-UHFFFAOYSA-N[2]
CAS Number 1216152-26-9[2]

Experimental Protocol: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[5][6][7]

Materials and Reagents
  • Crude this compound

  • Silica gel (70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography)[7]

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Glass wool or cotton

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

The following diagram illustrates the key steps in the purification workflow.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Product Solvent_System Determine Optimal Solvent System TLC_Analysis->Solvent_System Identifies impurities Column_Packing Pack Chromatography Column Solvent_System->Column_Packing Informs mobile phase Sample_Loading Load Crude Sample onto Column Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Separates compounds TLC_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Pooling Pool Pure Fractions TLC_Fractions->Pooling Identifies pure fractions Solvent_Removal Remove Solvent via Rotary Evaporation Pooling->Solvent_Removal Final_Product Obtain Purified Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[5]

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.[8]

    • Add a small layer of sand over the plug.[8]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[8]

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in fractions (e.g., in test tubes or small flasks).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column. The elution can be driven by gravity or by applying positive pressure (flash chromatography).[7]

  • Analysis of Fractions and Product Isolation:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Expected Results

The following table presents hypothetical data for a typical purification of this compound.

ParameterValue
Mass of Crude Product 5.0 g
Purity of Crude Product (GC-MS) ~85%
Mass of Purified Product 3.9 g
Purification Yield 78%
Purity of Purified Product (GC-MS) >97%
Appearance Colorless to pale yellow liquid

Safety Precautions

  • This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Scale-Up Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a key intermediate in pharmaceutical development. The synthesis is presented as a two-stage process, commencing with the scaled-up production of the precursor 4-bromo-1H-pyrazole, followed by its N-alkylation to yield the final product. Emphasis is placed on process safety, optimization, and purification at an industrial scale.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrazole motif is a common feature in many therapeutic agents, and the bromo- and cyclopropylmethyl- substituents offer versatile handles for further chemical modification. As drug candidates progress from discovery to clinical trials, the demand for multi-kilogram quantities of such intermediates necessitates the development of robust and scalable synthetic routes. This document outlines a representative scale-up approach based on established chemical principles and publicly available data.

Overall Synthesis Workflow

The synthesis of this compound can be logically divided into two main stages: the bromination of pyrazole to form the key intermediate, 4-bromo-1H-pyrazole, and the subsequent N-alkylation with (bromomethyl)cyclopropane.

cluster_0 Stage 1: Synthesis of 4-bromo-1H-pyrazole cluster_1 Stage 2: N-Alkylation Pyrazole Pyrazole Bromination Bromination Reaction Pyrazole->Bromination Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Bromination Workup_Purification_1 Work-up and Purification Bromination->Workup_Purification_1 4_Bromo_1H_pyrazole 4-bromo-1H-pyrazole Workup_Purification_1->4_Bromo_1H_pyrazole 4_Bromo_1H_pyrazole_input 4-bromo-1H-pyrazole Alkylation N-Alkylation Reaction 4_Bromo_1H_pyrazole_input->Alkylation Alkylating_Agent (bromomethyl)cyclopropane Alkylating_Agent->Alkylation Base Potassium Carbonate (K2CO3) Base->Alkylation Workup_Purification_2 Work-up and Purification Alkylation->Workup_Purification_2 Final_Product This compound Workup_Purification_2->Final_Product

Caption: Overall two-stage synthesis workflow.

Stage 1: Scale-Up Synthesis of 4-bromo-1H-pyrazole

The synthesis of 4-bromo-1H-pyrazole is a critical first step. For large-scale production, the use of N-bromosuccinimide (NBS) in an aqueous medium is a common and effective method.

Experimental Protocol
  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is rendered inert with nitrogen.

  • Reaction Mixture: 1H-pyrazole is suspended in water at room temperature.

  • Reagent Addition: N-bromosuccinimide (NBS) is added portion-wise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature within a specified range.

  • Reaction Monitoring: The reaction is monitored for completion by a suitable analytical method, such as HPLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic phases are combined.

  • Purification: The combined organic layers are washed sequentially with aqueous sodium carbonate and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or distillation.

Key Process Parameters and Data
ParameterLaboratory Scale (0.1 mol)Proposed Scale-Up (10 mol)Rationale for Scale-Up
1H-pyrazole6.8 g680 gDirect scale-up of starting material.
N-Bromosuccinimide (NBS)17.8 g1.78 kgMaintained 1:1 molar ratio with pyrazole.
Solvent (Water)100 mL10 LIncreased solvent volume to ensure adequate mixing and heat dissipation.
Reaction TemperatureRoom Temperature20-30°CTemperature control is crucial to prevent side reactions. A jacketed reactor allows for cooling if necessary.
Reaction Time24 hours24-36 hoursReaction time may need to be extended and should be monitored.
Typical Yield~85-95%>80%Yields may be slightly lower on a larger scale due to handling losses.
Purity (post-workup)>95%>95%Purity should be maintained with optimized work-up and purification.

Stage 2: Scale-Up Synthesis of this compound

This stage involves the N-alkylation of the previously synthesized 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane. The choice of base and solvent is critical for achieving high regioselectivity and yield.

Experimental Protocol
  • Reactor Setup: A clean, dry, jacketed glass reactor with a mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet is used.

  • Reagent Loading: 4-bromo-1H-pyrazole, potassium carbonate (K2CO3), and a suitable solvent (e.g., DMF or acetonitrile) are charged into the reactor.

  • Alkylation: (Bromomethyl)cyclopropane is added to the stirred mixture. The reaction is then heated to a specified temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC or GC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography.

Key Process Parameters and Data
ParameterLaboratory Scale (0.68 mmol)Proposed Scale-Up (5 mol)Rationale for Scale-Up
4-bromo-1H-pyrazole0.1 g735 gDirect scale-up of the key intermediate.
(bromomethyl)cyclopropane92 mg675 gMaintained 1:1 molar ratio. Slow addition is recommended at scale to control exotherm.
Potassium Carbonate (K2CO3)0.19 g (2 eq.)1.38 kg (2 eq.)Sufficient base is crucial for the reaction. Ensure it is finely powdered for better reactivity.
Solvent (DMF)20 mL15 LAdequate solvent volume is necessary for efficient stirring and heat transfer.
Reaction TemperatureRoom Temperature40-60°CModerate heating may be required to drive the reaction to completion in a reasonable timeframe.
Reaction Time4 hours6-12 hoursReaction progress should be closely monitored.
Typical YieldNot specified (crude >100%)>85%A realistic yield for a scaled-up and purified product.
Purity (post-purification)Not specified>98%High purity is essential for pharmaceutical intermediates.

Safety and Handling Considerations

Scaling up chemical reactions introduces new safety challenges that must be addressed.

cluster_0 Hazard Identification cluster_1 Mitigation Strategies Title Key Safety Considerations for Scale-Up Exotherms Potential Exotherms (especially during alkylation) Controlled_Addition Controlled Reagent Addition Rate Exotherms->Controlled_Addition Efficient_Cooling Efficient Cooling (Jacketed Reactor) Exotherms->Efficient_Cooling Monitoring Continuous Monitoring (Temperature, Pressure) Exotherms->Monitoring Reagent_Toxicity Reagent Toxicity and Corrosivity (NBS, DMF) PPE Appropriate Personal Protective Equipment (PPE) Reagent_Toxicity->PPE Pressure_Buildup Pressure Buildup (if side reactions occur) Inert_Atmosphere Inert Atmosphere (Nitrogen Blanket) Pressure_Buildup->Inert_Atmosphere Pressure_Buildup->Monitoring

Caption: Key safety considerations for scale-up.

  • Thermal Management: The N-alkylation step can be exothermic. Slow, controlled addition of the alkylating agent and the use of a jacketed reactor with a reliable cooling system are essential to manage the heat generated.

  • Reagent Handling: N-Bromosuccinimide can be irritating to the skin and respiratory system. (Bromomethyl)cyclopropane is a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Operations with large quantities should be performed in a well-ventilated area or a fume hood.

  • Solvent Safety: Dimethylformamide (DMF) is a common solvent for this type of reaction but has known reproductive toxicity. Alternative solvents should be considered if possible. If DMF is used, exposure should be minimized.

  • Pressure Management: The reactor should be equipped with a pressure relief system, especially if there is a potential for gas evolution from side reactions.

Conclusion

The successful scale-up synthesis of this compound hinges on careful planning, process optimization, and a strong emphasis on safety. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers and drug development professionals can efficiently produce this important pharmaceutical intermediate in the quantities required for advanced clinical and commercial development. Continuous monitoring and analysis throughout the process are paramount to ensuring a high-quality product and a safe, reproducible manufacturing process.

Application Notes and Protocols for Monitoring the Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

These application notes provide detailed methodologies for monitoring the synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane. Accurate monitoring of this reaction is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. The analytical methods described herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are essential tools for researchers, scientists, and drug development professionals.

Reaction Scheme

The synthesis of this compound proceeds via the following reaction:

G cluster_0 Reactants cluster_1 Product 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole product This compound 4-bromo-1H-pyrazole->product K2CO3, DMF (bromomethyl)cyclopropane (bromomethyl)cyclopropane (bromomethyl)cyclopropane->product

Caption: Synthesis of this compound.

Physicochemical Properties of Reaction Components

A summary of the key physical and chemical properties of the reactants and the product is provided in the table below. This information is essential for developing appropriate analytical methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
4-bromo-1H-pyrazoleC₃H₃BrN₂146.97Solid2075-45-8
(bromomethyl)cyclopropaneC₄H₇Br135.00Liquid7051-34-5
This compoundC₇H₉BrN₂201.07Liquid1216152-26-9

Analytical Methods for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the progress of the reaction by separating and quantifying the reactants and the product.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation for HPLC Monitoring

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction in the aliquot by adding 950 µL of the initial mobile phase composition (e.g., 90% water, 10% acetonitrile).

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the prepared sample into the HPLC system.

Workflow for HPLC Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Aliquot Reaction Mixture B Quench with Mobile Phase A->B C Vortex B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Data Acquisition E->F G Quantify Reactants and Product F->G

Caption: Workflow for HPLC-based reaction monitoring.

Expected Retention Times (Exemplary)

The following table provides exemplary retention times based on the polarity of the compounds. Actual retention times may vary depending on the specific HPLC system and conditions.

CompoundExpected Retention Time (min)
4-bromo-1H-pyrazole~ 3.5
(bromomethyl)cyclopropane(Not UV active, not detected)
This compound~ 7.2
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the volatile and semi-volatile components of the reaction mixture.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

Sample Preparation for GC-MS Monitoring

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute the aliquot with 950 µL of a suitable solvent like ethyl acetate.

  • Vortex the sample.

  • If necessary, pass the sample through a small plug of silica gel to remove non-volatile components.

  • Transfer the sample to a GC vial for analysis.

Expected GC-MS Data (Exemplary)

The following table provides expected retention times and key mass-to-charge ratios (m/z) for the identification of the reaction components.

CompoundExpected Retention Time (min)Key m/z Values (Relative Intensity)
(bromomethyl)cyclopropane~ 4.1134/136 (M+), 55 (100)
4-bromo-1H-pyrazole~ 8.5146/148 (M+), 67, 40
This compound~ 11.2200/202 (M+), 146/148, 55 (100)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring or for the analysis of aliquots.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation for NMR Monitoring

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Expected ¹H and ¹³C NMR Chemical Shifts (Exemplary)

The following tables provide exemplary chemical shifts for the product. Actual values may vary slightly.

¹H NMR of this compound in CDCl₃

Proton AssignmentChemical Shift (ppm)Multiplicity
Pyrazole H-3~7.5s
Pyrazole H-5~7.5s
N-CH₂~3.9d
Cyclopropyl CH~1.2m
Cyclopropyl CH₂~0.6m
Cyclopropyl CH₂'~0.4m

¹³C NMR of this compound in CDCl₃

Carbon AssignmentChemical Shift (ppm)
Pyrazole C-5~140
Pyrazole C-3~130
Pyrazole C-4~95
N-CH₂~55
Cyclopropyl CH~12
Cyclopropyl CH₂~4

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_analysis NMR Analysis A Aliquot Reaction Mixture B Solvent Evaporation A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Acquire NMR Spectrum D->E F Process Data E->F G Structural Confirmation & Quantitation F->G

Caption: Workflow for NMR-based reaction analysis.

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for monitoring the synthesis of this compound. The choice of method will depend on the specific requirements of the study and the available instrumentation. For rapid, quantitative monitoring of reaction kinetics, HPLC is often the preferred method. GC-MS provides excellent separation and identification of volatile components, while NMR spectroscopy offers detailed structural elucidation of the product and intermediates. By employing these techniques, researchers can ensure the efficient and controlled synthesis of this important chemical intermediate.

Application Notes: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The unique structural features of this building block, namely the reactive bromine atom at the 4-position and the cyclopropylmethyl group at the N1-position, make it an invaluable tool for the development of novel therapeutics, especially kinase inhibitors.

Introduction

This compound is a heterocyclic compound that has gained significant traction as a versatile building block in drug discovery. The pyrazole core is a privileged scaffold, appearing in numerous biologically active compounds. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The cyclopropylmethyl group can influence the compound's metabolic stability, solubility, and binding interactions with biological targets. This combination of features makes it a valuable starting material for the synthesis of targeted therapies.[1]

Key Applications in Medicinal Chemistry

The primary application of this compound lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By functionalizing the 4-position of the pyrazole ring, researchers can design molecules that fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

Notable kinase families targeted using pyrazole-based inhibitors include:

  • Janus Kinases (JAKs): Inhibitors of the JAK-STAT signaling pathway are effective in treating autoimmune diseases and myeloproliferative neoplasms.

  • Cyclin-Dependent Kinases (CDKs): Targeting CDKs is a key strategy in cancer therapy due to their role in regulating the cell cycle.

Experimental Protocols

The following sections detail generalized protocols for the two most common and powerful cross-coupling reactions utilized with this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of C-C and C-N bonds, respectively, at the 4-position of the pyrazole core.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide. This reaction is widely used to form carbon-carbon bonds and introduce aryl, heteroaryl, or vinyl substituents.

General Reaction Scheme:

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) reactant2->catalyst product 4-R-1-(cyclopropylmethyl)-1H-pyrazole catalyst->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O, 4:1 v/v).

  • Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

Reactant AReactant BCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O90892
This compoundPyridine-3-boronic acidXPhos Pd G2K₃PO₄t-BuOH/H₂O801678

Note: The above data is representative and based on typical yields for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It is a powerful tool for synthesizing aryl amines from aryl halides.

General Reaction Scheme:

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 R¹R²NH (Primary or Secondary Amine) reactant2->catalyst product 4-(R¹R²N)-1-(cyclopropylmethyl)-1H-pyrazole catalyst->product

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Experimental Protocol:

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and stir the mixture at an elevated temperature (typically 80-120 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

Reactant AReactant BCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1101888
This compoundAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002475
This compoundBenzylamineG3-XPhosLHMDSTHF801291

Note: The above data is representative and based on typical yields for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

Signaling Pathway Diagrams

The complex molecules synthesized from this compound often target key signaling pathways involved in disease pathogenesis. Below are simplified diagrams of the JAK-STAT and CDK-regulated cell cycle pathways.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor JAK Inhibitor (e.g., Pyrazole Derivative) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Drives Progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Inhibitor CDK Inhibitor (e.g., Pyrazole Derivative) Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE

Caption: Simplified overview of the cell cycle regulated by CDKs.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly for the development of kinase inhibitors. Its utility in robust and high-yielding cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), using a mild inorganic base like potassium carbonate (K₂CO₃) to facilitate the reaction.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential starting materials and reagents are:

  • 4-bromo-1H-pyrazole

  • (bromomethyl)cyclopropane

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile)

Q3: What is the expected yield for this reaction?

A3: Yields can vary based on the specific reaction conditions and purification methods. A reported crude yield for the reaction using potassium carbonate in DMF is approximately 109.7% (this likely indicates the presence of residual solvent or byproducts).[1] Careful purification is necessary to obtain the pure product at a lower, more accurate yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable eluent system for TLC analysis is a mixture of ethyl acetate and hexane. The disappearance of the 4-bromo-1H-pyrazole spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted 4-bromo-1H-pyrazole after the recommended reaction time.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Base Potassium carbonate can be hygroscopic. Ensure it is dry by heating it in an oven before use. Alternatively, consider using a stronger base like sodium hydride (NaH). When using NaH, exercise extreme caution as it is highly reactive and flammable.
Insufficient Reaction Time or Temperature While the reaction is typically run at room temperature for 4 hours, a low conversion rate may necessitate a longer reaction time or gentle heating (e.g., to 40-50 °C).[1] Monitor the reaction by TLC to determine the optimal duration.
Poor Quality Reagents Ensure the purity of both 4-bromo-1H-pyrazole and (bromomethyl)cyclopropane. Impurities in the starting materials can lead to side reactions and lower yields.
Moisture in the Reaction The presence of water can deactivate the base and interfere with the reaction. Use anhydrous solvents and dry glassware.
Issue 2: Formation of Multiple Products (Impure Product)

Symptoms:

  • TLC analysis of the crude product shows multiple spots in addition to the desired product.

  • NMR analysis of the purified product indicates the presence of isomers or other impurities.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Formation of N-2 Isomer N-alkylation of pyrazoles can sometimes lead to the formation of the N-2 alkylated regioisomer. While the N-1 isomer is generally favored, the reaction conditions can influence the selectivity. Modifying the base or solvent may alter the isomeric ratio.
Unreacted Starting Materials If the reaction has not gone to completion, unreacted 4-bromo-1H-pyrazole and (bromomethyl)cyclopropane will contaminate the product. See "Issue 1" for solutions to drive the reaction to completion.
Side Reactions of the Alkylating Agent (Bromomethyl)cyclopropane can potentially undergo side reactions, such as elimination or oligomerization, under basic conditions, although this is less common under the mild conditions typically employed.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The product is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Co-elution of Impurities The product and impurities may have similar polarities, making separation by column chromatography challenging. Experiment with different eluent systems for column chromatography. A gradient of ethyl acetate in hexane is a good starting point. For instance, a 1:20 mixture of ethyl acetate to n-hexane has been used for a similar compound.[2]
Oily Product The desired product, this compound, is a liquid at room temperature, so crystallization is not a suitable purification method. Purification should be performed using column chromatography.

Data Presentation

The following table summarizes the reaction conditions from a literature procedure for the synthesis of this compound.

ParameterValue
Starting Material 4-bromo-1H-pyrazole
Alkylating Agent (bromomethyl)cyclopropane
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Reactant Ratio (Pyrazole:Alkylating Agent:Base) 1 : 1 : 2
Temperature Room Temperature
Reaction Time 4 hours
Crude Yield 109.7%
Reference [1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate[1]

Materials:

  • 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)

  • (bromomethyl)cyclopropane (92 mg, 0.68 mmol)

  • Potassium carbonate (K₂CO₃) (0.19 g, 1.36 mmol)

  • N,N-Dimethylformamide (DMF) (20 ml)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

Procedure:

  • To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and (bromomethyl)cyclopropane.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Mandatory Visualizations

Synthesis_Pathway Synthesis of this compound A 4-bromo-1H-pyrazole C K2CO3 (Base) DMF (Solvent) A->C B (bromomethyl)cyclopropane B->C D This compound C->D N-Alkylation Room Temp, 4h

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_TLC Analyze crude reaction by TLC Start->Check_TLC Unreacted_SM Significant unreacted starting material? Check_TLC->Unreacted_SM Action_Time Increase reaction time and/or temperature Unreacted_SM->Action_Time Yes Action_Base Check base activity (use fresh/dry base) Unreacted_SM->Action_Base Action_Reagents Verify purity of starting materials Unreacted_SM->Action_Reagents Multiple_Spots Multiple product spots observed? Unreacted_SM->Multiple_Spots No Action_Time->Check_TLC Action_Base->Check_TLC Action_Reagents->Check_TLC Optimize_Purification Optimize column chromatography conditions Multiple_Spots->Optimize_Purification Yes End Improved Yield Multiple_Spots->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Common side reactions in the N-alkylation of pyrazoles and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of unsymmetrically substituted pyrazoles?

A: The most prevalent side reaction is the formation of a mixture of two regioisomers: the N1- and N2-alkylated products.[1][2] This occurs because the two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to competition for the alkylating agent.[1] The separation of these isomers can often be challenging.[1]

Q2: What are the key factors influencing the N1 vs. N2 regioselectivity?

A: The regiochemical outcome of pyrazole N-alkylation is determined by a combination of factors:

  • Steric Effects: The steric hindrance of substituents on the pyrazole ring (at C3 and C5 positions) and the bulkiness of the alkylating agent are primary determinants. Alkylation generally favors the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the electron density at each nitrogen, thereby influencing the site of alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[2] For example, different base-solvent combinations can favor the formation of one regioisomer over the other.[1]

  • Alkylating Agent: The nature of the electrophile is crucial. Sterically demanding alkylating agents, such as α-halomethylsilanes, have been developed to achieve high selectivity.[3]

  • Catalysis: The use of specific catalysts, like magnesium-based Lewis acids, can direct the alkylation towards the N2 position.

Q3: Can over-alkylation occur?

A: Yes, if the newly formed N-alkylated pyrazole is susceptible to further alkylation, quaternization of the second nitrogen atom can occur, leading to the formation of a pyrazolium salt. This is more likely with highly reactive alkylating agents or under forcing reaction conditions.

Q4: Can substituents on the pyrazole ring lead to other side reactions?

A: Yes, substituents on the pyrazole ring can sometimes participate in side reactions. For example, a pyrazole with a hydrazone substituent might undergo transformations of the hydrazone group during alkylation.[4] It is important to consider the compatibility of all functional groups present in the starting material with the chosen reaction conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of N1 and N2 isomers)

Poor regioselectivity is the most common challenge in the N-alkylation of unsymmetrical pyrazoles. The following guide provides a systematic approach to troubleshoot and optimize for the desired regioisomer.

G cluster_sterics Steric Control cluster_conditions Condition Optimization cluster_separation Purification Strategy start Problem: Poor Regioselectivity check_sterics Analyze Steric Hindrance start->check_sterics check_conditions Evaluate Reaction Conditions start->check_conditions separation Optimize Separation start->separation steric_pyrazole Is the desired N-position less sterically hindered? check_sterics->steric_pyrazole steric_reagent Is the alkylating agent bulky? check_sterics->steric_reagent base Base Selection check_conditions->base solvent Solvent Choice check_conditions->solvent temp Reaction Temperature check_conditions->temp chromatography Column Chromatography separation->chromatography crystallization Crystallization separation->crystallization sol_steric_pyrazole_yes Alkylation should favor this position. Proceed to check conditions. steric_pyrazole->sol_steric_pyrazole_yes sol_steric_pyrazole_no Consider redesigning the pyrazole precursor if possible. steric_pyrazole->sol_steric_pyrazole_no sol_steric_reagent_yes Bulky reagents can enhance selectivity for the less hindered N. steric_reagent->sol_steric_reagent_yes sol_steric_reagent_no Consider using a more sterically demanding alkylating agent. steric_reagent->sol_steric_reagent_no sol_base_strong Strong, non-coordinating bases (e.g., NaH) can favor one isomer. base->sol_base_strong sol_base_weak Weaker bases (e.g., K2CO3) in polar aprotic solvents can also provide selectivity. base->sol_base_weak sol_solvent_polar Polar aprotic solvents (DMF, DMSO) are common. solvent->sol_solvent_polar sol_solvent_nonpolar Less polar solvents (THF, Dioxane) can alter selectivity. solvent->sol_solvent_nonpolar sol_temp sol_temp temp->sol_temp Lowering the temperature may improve selectivity. sol_chromatography sol_chromatography chromatography->sol_chromatography Screen different solvent systems (eluents) to find optimal separation conditions. sol_crystallization sol_crystallization crystallization->sol_crystallization Attempt fractional crystallization if the isomers have different solubilities.

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole N-alkylation.

Issue 2: Low or No Conversion
Possible Cause Suggested Solution
Insufficiently strong base Switch from a weaker base (e.g., K₂CO₃) to a stronger base (e.g., NaH) to ensure complete deprotonation of the pyrazole.
Poor leaving group on the alkylating agent Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride).
Low reaction temperature Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Inactivated reagents Ensure the base and solvent are anhydrous and the alkylating agent has not degraded. Use freshly opened or purified reagents.
Steric hindrance If both the pyrazole and the alkylating agent are highly hindered, the reaction may be slow. Consider increasing the temperature or using a less hindered reagent if possible.
Issue 3: Formation of Unexpected Byproducts
Possible Cause Suggested Solution
Over-alkylation (Quaternization) Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. Consider running the reaction at a lower temperature.
Reaction with other functional groups Protect sensitive functional groups on the pyrazole ring before performing the N-alkylation.
Decomposition of starting materials or products Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere if the reagents are air-sensitive.

Factors Influencing N1/N2 Regioselectivity

The regioselectivity of pyrazole N-alkylation is a delicate balance of several interconnected factors. The following diagram illustrates these key influences.

G cluster_substrate Pyrazole Substrate cluster_reagent Alkylating Agent cluster_conditions Reaction Conditions regioselectivity N1/N2 Regioselectivity c3_sub C3 Substituent (Steric/Electronic) regioselectivity->c3_sub influences c5_sub C5 Substituent (Steric/Electronic) regioselectivity->c5_sub influences alkyl_group Steric Bulk of Alkyl Group regioselectivity->alkyl_group influences leaving_group Nature of Leaving Group regioselectivity->leaving_group influences base Base (e.g., NaH, K2CO3) regioselectivity->base influences solvent Solvent (e.g., DMF, THF) regioselectivity->solvent influences temperature Temperature regioselectivity->temperature influences catalyst Catalyst (e.g., Lewis Acid) regioselectivity->catalyst influences

References

Technical Support Center: Optimization of Suzuki Coupling Reactions with 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of Suzuki coupling reactions with 4-bromo-pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction for 4-bromo-pyrazoles?

A1: The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle for 4-bromo-pyrazoles involves three main steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the 4-bromo-pyrazole, inserting itself into the carbon-bromine bond to form a palladium(II) complex.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the desired 4-aryl-pyrazole product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[1][2]

Q2: Which factors are most critical for optimizing the Suzuki coupling of 4-bromo-pyrazoles?

A2: The success of a Suzuki coupling reaction with 4-bromo-pyrazoles is highly dependent on the careful selection and optimization of several parameters. The most critical factors include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The nature of the pyrazole substrate, particularly whether the pyrazole nitrogen is protected, also plays a significant role.[3][4]

Q3: Why is N-protection of the pyrazole ring sometimes necessary?

A3: Unprotected pyrazoles possess an acidic N-H proton. Under basic reaction conditions, this proton can be abstracted, forming a pyrazolate anion. This anion can interact with the palladium catalyst, potentially leading to catalyst inhibition or decomposition and promoting side reactions like debromination.[4] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can prevent these issues and lead to cleaner reactions and higher yields.[4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst, such as a palladacycle (e.g., XPhos Pd G2), which can be more robust.[5][6] Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.
Inappropriate Ligand For electron-rich or sterically hindered 4-bromo-pyrazoles, bulky, electron-rich phosphine ligands like XPhos or SPhos can improve catalyst activity and stability.[4] For simpler substrates, triphenylphosphine (PPh₃) may be sufficient.
Incorrect Base The choice of base is crucial. Strong bases like NaOH or KOH can promote side reactions. Milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often more effective.[4][7] The base must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions.
Poor Solvent Choice A mixture of a non-polar organic solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF) and an aqueous solution of the base is commonly used.[1][7] The ratio of organic solvent to water can significantly impact the reaction rate and yield and should be optimized. Anhydrous conditions with a solid base can sometimes be beneficial.[4]
Low Reaction Temperature While some Suzuki couplings proceed at room temperature, many require heating. A typical temperature range is 80-110 °C.[1][8] If the reaction is sluggish, gradually increasing the temperature may improve the conversion rate. Microwave irradiation can also be used to accelerate the reaction.[1][9]

Problem 2: Significant Formation of Side Products

Two common side reactions in the Suzuki coupling of 4-bromo-pyrazoles are debromination (hydrodehalogenation) and protodeboronation of the boronic acid.

Minimizing Debromination:

Debromination results in the formation of the corresponding pyrazole without the desired aryl group.

Parameter Condition Prone to Debromination Condition to Minimize Debromination Expected Outcome
Pyrazole Substrate Unprotected 4-bromo-pyrazoleN-Protected 4-bromo-pyrazole (e.g., N-Boc, N-SEM)Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[4]
Base Strong inorganic bases (e.g., NaOH, KOH)Milder inorganic bases (e.g., K₃PO₄, CsF) or organic basesMilder bases are generally less likely to promote debromination.[4][8]
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[4]These ligands can favor the desired cross-coupling pathway over debromination.
Catalyst High catalyst loadingLowering the catalyst loading (once optimal conditions are found)Can sometimes reduce the rate of side reactions.

Mitigating Protodeboronation:

Protodeboronation is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.

Parameter Condition Prone to Protodeboronation Condition to Mitigate Protodeboronation Expected Outcome
Solvent System Aqueous base in a protic solventAnhydrous conditions or a biphasic system with minimal waterMinimizing water content can significantly reduce protodeboronation.[4]
Base Strong aqueous bases (e.g., NaOH, K₂CO₃ in water)Anhydrous bases (e.g., powdered K₃PO₄, CsF)Using a solid, anhydrous base can be beneficial.[4]
Boronic Acid Derivative Boronic acidBoronic ester (e.g., pinacol ester) or trifluoroborate saltThese derivatives can be more stable and less prone to premature decomposition.[4][10]
Reaction Conditions High temperature and long reaction timeLower temperature and shorter reaction timeOptimizing for the fastest possible cross-coupling will minimize the time for protodeboronation to occur.[4]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of 4-Bromopyrazoles with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90693[3]
XPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O1101292[8]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018High[11]
Pyridine-Pyrazole/Pd(II)K₂CO₃EtOH/H₂OMW0.195[1]

Yields are for specific substrates and may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [1]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Pyridine-Pyrazole/Pd(II) Catalyst [1]

Materials:

  • 4-Bromo-1H-pyrazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)

  • K₂CO₃ (2.0 mmol)

  • Ethanol

  • Water

Procedure:

  • In a microwave reaction vessel, combine the 4-bromo-1H-pyrazole, phenylboronic acid, pyridine-pyrazole/Pd(II) catalyst, and K₂CO₃.

  • Add ethanol and water (typically a 1:1 mixture).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a short period (e.g., 5-15 minutes).

  • After cooling, extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_boron_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L_n-Br (Pyrazolyl-Pd(II) Complex) Pd0->PdII_Complex Oxidative Addition OxAdd->PdII_Complex Transmetal Transmetalation PdII_Aryl Ar-Pd(II)L_n-Ar' (Di-aryl Complex) PdII_Complex->PdII_Aryl Transmetalation Transmetal->PdII_Aryl PdII_Aryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' (4-Aryl-Pyrazole) PdII_Aryl->Product RedElim->Product BromoPyrazole Ar-Br (4-Bromo-Pyrazole) BromoPyrazole->OxAdd BoronicAcid Ar'-B(OH)₂ ActivatedBoron [Ar'-B(OH)₃]⁻ BoronicAcid->ActivatedBoron + Base Base Base ActivatedBoron->Transmetal Experimental_Workflow start Start reagents Combine 4-Bromo-Pyrazole, Boronic Acid, Catalyst, Base start->reagents setup Setup Reaction Vessel (e.g., Schlenk tube) reagents->setup degas Degas with Inert Gas (e.g., Argon) setup->degas solvent Add Solvent System (e.g., Dioxane/Water) degas->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end Troubleshooting_Tree start Low Yield or No Reaction check_reagents Are reagents fresh and pure? start->check_reagents check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes end Improved Yield check_reagents->end No (Replace Reagents) optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->optimize_base Yes check_catalyst->end No (Use fresh/pre-catalyst) optimize_ligand Optimize Ligand (e.g., XPhos, SPhos) optimize_base->optimize_ligand optimize_solvent Optimize Solvent System (e.g., Dioxane/H₂O ratio) optimize_ligand->optimize_solvent increase_temp Increase Temperature or Use Microwave optimize_solvent->increase_temp side_products Significant Side Products? increase_temp->side_products debromination Debromination? side_products->debromination Yes side_products->end No protodeboronation Protodeboronation? debromination->protodeboronation No protect_N Protect Pyrazole-N debromination->protect_N Yes anhydrous Use Anhydrous Conditions protodeboronation->anhydrous Yes protodeboronation->end No milder_base Use Milder Base protect_N->milder_base milder_base->end boron_ester Use Boronic Ester or Trifluoroborate anhydrous->boron_ester boron_ester->end

References

Purification challenges of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the typical synthesis route, which involves the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane, the most common impurities include:

  • Unreacted 4-bromo-1H-pyrazole: Incomplete reaction can lead to the presence of the starting pyrazole.

  • Regioisomers: While the formation of the N2-alkylated isomer is possible, it is generally less favored in 4-substituted pyrazoles. However, its presence should be considered and monitored.

  • Byproducts from the alkylating agent: (Bromomethyl)cyclopropane can undergo side reactions, leading to impurities.

  • Residual solvent and base: Incomplete removal of solvents like DMF and the base (e.g., K2CO3) used in the reaction can contaminate the final product.[1]

Q2: My crude product is a dark oil or discolored solid. What could be the cause?

A2: Discoloration in the crude product of pyrazole synthesis can often be attributed to side reactions involving the hydrazine starting material or impurities present in the reagents.[2] For N-alkylation reactions, impurities in the alkylating agent or degradation under the reaction conditions can also lead to colored byproducts.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is essential for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for identifying the presence of multiple components in the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify the desired product and any impurities.

  • Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS): Essential for confirming the molecular weight of the product and identifying the structures of byproducts.

Troubleshooting Guides

Issue 1: Difficulty in Removing Unreacted 4-bromo-1H-pyrazole

Symptom: NMR or TLC analysis of the purified product still shows the presence of the starting material, 4-bromo-1H-pyrazole.

Solution:

  • Column Chromatography: This is the most effective method for separating the product from the more polar starting material. A silica gel column is recommended.

    • Solvent System: A gradient elution with a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a good starting point. A common starting ratio is 9:1 or 8:2 (Hexane:Ethyl Acetate). The polarity can be gradually increased to elute the product while retaining the more polar starting material on the column.

    • TLC Optimization: Before running the column, optimize the solvent system using TLC to achieve good separation between the product spot and the starting material spot.

  • Acid-Base Extraction: Since 4-bromo-1H-pyrazole is weakly acidic, an aqueous wash with a dilute base (e.g., 1M NaOH) during the workup can help to remove a significant portion of the unreacted starting material.

Issue 2: Product is an Oil and Fails to Crystallize

Symptom: The purified product is obtained as a persistent oil, making handling and further purification difficult.

Solution:

  • Recrystallization Solvent Screening: Finding a suitable solvent or solvent system is key.

    • Single Solvents: Test the solubility of the oil in various solvents at room temperature and upon heating. Good single solvents for recrystallization will dissolve the compound when hot but not when cold. Potential solvents to screen include hexanes, ethanol, isopropanol, and toluene.

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or pentane) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization. A Hexane/Ethyl Acetate or Hexane/Ether mixture may be effective.[3]

  • Seeding: If a small amount of crystalline material has been obtained previously, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Trituration: Stirring the oil with a solvent in which it is sparingly soluble (e.g., cold hexanes) can sometimes induce solidification.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the chromatography eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (Gradient)
Initial Eluent 98:2 to 95:5 Hexane:EtOAc
Final Eluent 80:20 Hexane:EtOAc (or as needed)

Visual Guides

Diagram 1: General Purification Workflow

PurificationWorkflow crude Crude Product workup Aqueous Workup (e.g., dilute base wash) crude->workup extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: A typical workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Purification

TroubleshootingLogic start Crude Product Analysis (TLC, NMR) check_purity Is Purity >95%? start->check_purity impure Significant Impurities Present check_purity->impure No pure Product is Pure check_purity->pure Yes identify_impurity Identify Major Impurity (e.g., Starting Material) impure->identify_impurity column Perform Column Chromatography identify_impurity->column column->check_purity Re-analyze oily_product Product is an Oil column->oily_product If Oily recrystallize Attempt Recrystallization recrystallize->check_purity Re-analyze oily_product->recrystallize

Caption: A decision-making diagram for troubleshooting the purification process.

References

Identification and removal of impurities in 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the N-alkylation of 4-bromopyrazole can stem from several factors:

  • Inefficient Deprotonation: The pyrazole nitrogen must be deprotonated to become nucleophilic. If the base used (e.g., K2CO3) is not strong enough or is of poor quality, the reaction will be incomplete.

  • Reagent Quality: The purity of the starting materials, 4-bromo-1H-pyrazole and (bromomethyl)cyclopropane, is crucial. Impurities in the alkylating agent can lead to side reactions.

  • Reaction Conditions: The reaction may be sensitive to temperature and reaction time. Insufficient time or a temperature that is too low can result in an incomplete reaction.[1]

  • Moisture: The presence of water can hydrolyze the alkylating agent and affect the efficiency of the base. Ensure all reagents and solvents are dry.

Q2: I see unreacted 4-bromo-1H-pyrazole in my crude product analysis (TLC, NMR). How can I remove it?

A2: Unreacted 4-bromo-1H-pyrazole can be removed using a few different methods:

  • Aqueous Acid Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the basic 4-bromopyrazole, forming a water-soluble salt that will move to the aqueous layer.[2]

  • Column Chromatography: If an acid wash is not suitable for your product, flash column chromatography is a very effective method for separating the more polar 4-bromo-1H-pyrazole from the desired product.[2]

  • Sublimation: 4-bromopyrazole can be purified by sublimation, which could be a viable method for its removal from a non-volatile product.[3][4]

Q3: My final product appears as an oil, but I expected a solid. What could be the reason?

A3: The product being an oil instead of a solid is often due to the presence of impurities:

  • Residual Solvent: High-boiling point solvents like DMF can be difficult to remove completely and can result in an oily product.[3] High vacuum drying, possibly with gentle heating, is recommended.

  • Mixture of Products: The presence of side-products or unreacted starting materials can depress the melting point of the desired compound, leading to an oil.

  • Product Nature: The product itself may be a low-melting solid or an oil at room temperature.

Q4: My NMR spectrum shows more peaks than expected. How do I identify the impurities?

A4: Unexpected peaks in an NMR spectrum usually indicate the presence of impurities. Here's how to approach their identification:

  • Starting Materials: Compare the spectrum of your product with the spectra of 4-bromo-1H-pyrazole and (bromomethyl)cyclopropane.

  • Solvent: Look for characteristic peaks of the reaction solvent (e.g., DMF) or solvents used in the work-up (e.g., ethyl acetate, hexanes).

  • Side-Products: Consider potential side reactions. For instance, if the reaction is run at a high temperature, there might be decomposition products.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete Reaction Ineffective base, low temperature, or insufficient reaction time.Use a stronger base like sodium hydride (NaH), or increase the reaction temperature and/or time.[5] Monitor the reaction by TLC.
Presence of Multiple Spots on TLC Impurities, side-products, or unreacted starting materials.Perform column chromatography to isolate the desired product.[2]
Difficulty in Removing DMF High boiling point of DMF.After the reaction, quench with water and extract with a lower-boiling solvent like ethyl acetate. Wash the organic layer multiple times with water and brine to remove DMF.[3]

Experimental Protocols

Synthesis of this compound[1]
  • To a solution of 4-bromo-1H-pyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 eq.).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add (bromomethyl)cyclopropane (1.0 eq.) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Analytical Method: Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Visualizations

Synthesis and Potential Impurities

G SM1 4-Bromo-1H-pyrazole Product This compound SM1->Product K2CO3, DMF Impurity1 Unreacted 4-Bromo-1H-pyrazole SM1->Impurity1 SM2 (Bromomethyl)cyclopropane SM2->Product K2CO3, DMF Impurity2 Unreacted (Bromomethyl)cyclopropane SM2->Impurity2 Impurity3 Residual DMF

Caption: Reaction scheme for the synthesis of this compound and common impurities.

Troubleshooting Workflow for Impurity Identification

G Start Crude Product Analysis (TLC, NMR) CheckSM Compare with Starting Material Spectra Start->CheckSM SM_Present Starting Material Detected CheckSM->SM_Present Purify Purification Required (Chromatography/Extraction) SM_Present->Purify Yes CheckSolvent Check for Solvent Peaks SM_Present->CheckSolvent No Purify->Start Solvent_Present Solvent Detected CheckSolvent->Solvent_Present Dry Dry Under High Vacuum Solvent_Present->Dry Yes Unknown Unknown Peaks Remain Solvent_Present->Unknown No Dry->Start AdvancedAnalysis Advanced Analysis (e.g., GC-MS, LC-MS) Unknown->AdvancedAnalysis End Pure Product AdvancedAnalysis->End

Caption: A logical workflow for identifying and addressing impurities in the crude product.

References

Troubleshooting low conversion rates in the synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in the synthesis of this compound can arise from several factors related to starting materials, reaction conditions, and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.

Visualizing the Troubleshooting Process

Troubleshooting_Flowchart start Low Conversion Rate Observed check_sm 1. Verify Starting Material Quality start->check_sm sm_issue Impure Starting Materials? Incorrect Stoichiometry? check_sm->sm_issue check_conditions 2. Evaluate Reaction Conditions conditions_issue Suboptimal Temperature, Time, Base, or Solvent? check_conditions->conditions_issue check_workup 3. Assess Work-up & Purification workup_issue Product Loss During Extraction? Decomposition? check_workup->workup_issue sm_ok Purity & Stoichiometry Confirmed sm_ok->check_conditions conditions_ok Conditions Optimized conditions_ok->check_workup workup_ok Successful Isolation sm_issue->sm_ok Address Issues & Rerun conditions_issue->conditions_ok Optimize & Rerun workup_issue->workup_ok Refine Protocol

Caption: A flowchart illustrating the troubleshooting steps for low conversion rates.

Question & Answer Troubleshooting

Q1: My reaction shows a low yield of the desired product. What are the first things I should check?

A1: Start by verifying the quality and stoichiometry of your starting materials.

  • 4-Bromo-1H-pyrazole: Ensure it is pure and dry. Impurities can lead to side reactions.

  • (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide): This reagent can degrade over time. Use a fresh bottle or purify it before use. It is also volatile and flammable, so proper handling and storage are crucial.[1][2]

  • Base (e.g., K₂CO₃): Use an anhydrous grade and ensure it is finely powdered to maximize surface area.

  • Stoichiometry: Accurately measure all reagents. A slight excess of the alkylating agent (1.1-1.2 equivalents) can sometimes improve yields, but a large excess can complicate purification.

Q2: I've confirmed my starting materials are of high quality. What reaction parameters should I investigate?

A2: The reaction conditions are critical for a successful N-alkylation. Consider the following:

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a common solvent for this reaction.[3] Ensure it is dry, as water can hydrolyze the alkylating agent and affect the solubility of the pyrazole salt. Acetonitrile (ACN) can be an alternative, but the solubility of the pyrazole salt might be lower.[4]

  • Base: The choice and amount of base are crucial. Potassium carbonate (K₂CO₃) is a standard choice.[3] Stronger bases like sodium hydride (NaH) can also be used but may lead to different regioselectivity or side reactions.[5] Insufficient base will result in incomplete deprotonation of the pyrazole, leading to low conversion.

  • Temperature: The reaction is often run at room temperature.[3] If the conversion is low, gently heating the reaction mixture (e.g., to 40-50 °C) may improve the rate. However, excessive heat can lead to side reactions and decomposition of the product or alkylating agent.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically run for a few hours.[3] Extending the reaction time may not always lead to higher conversion and can promote side product formation.

Q3: I am observing multiple spots on my TLC plate, even after optimizing the reaction conditions. What are the likely side products?

A3: The formation of multiple products can be a significant issue. Potential side products include:

  • Regioisomers: N-alkylation of unsymmetrical pyrazoles can lead to the formation of two regioisomers. While 4-bromo-1H-pyrazole is symmetrical, impurities or alternative starting pyrazoles could lead to isomeric products. The regioselectivity is influenced by steric and electronic factors.[5][6]

  • O-alkylation: If there are hydroxyl impurities in the starting pyrazole, O-alkylation can occur.

  • Bis-alkylation: In some cases, dialkylation can occur, though this is less common with pyrazoles.

  • Decomposition Products: The starting materials or the product may be sensitive to the reaction conditions and decompose.

Q4: I have a good conversion according to LC-MS, but my isolated yield is low. What could be happening during the work-up and purification?

A4: Significant product loss can occur during the isolation and purification steps.

  • Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are recommended.

  • Emulsions: Formation of emulsions during extraction can trap the product. Breaking the emulsion (e.g., by adding brine) is necessary.

  • Purification: The product is a liquid at room temperature. Purification is typically achieved by column chromatography on silica gel. Choosing the right solvent system is key to good separation from unreacted starting materials and side products.

  • Product Volatility: While not extremely volatile, some product may be lost if high vacuum or excessive heat is used during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction scheme for the synthesis of this compound?

A1: The most common method is the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane using a base in an appropriate solvent.

Reaction_Scheme reactant1 4-Bromo-1H-pyrazole reagents K₂CO₃, DMF Room Temperature reactant1->reagents reactant2 (Bromomethyl)cyclopropane reactant2->reagents product This compound reagents->product + + +->reagents

Caption: Reaction scheme for the synthesis of this compound.

Q2: What are the key safety precautions to consider for this synthesis?

A2: (Bromomethyl)cyclopropane is a flammable liquid and should be handled with care in a well-ventilated fume hood, away from ignition sources.[1][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a solvent with potential health risks, and exposure should be minimized.

Q3: Can I use a different base or solvent for this reaction?

A3: Yes, other bases and solvents can be used, but they may affect the reaction rate, yield, and regioselectivity. For example, cesium carbonate (Cs₂CO₃) is a more soluble and sometimes more effective base.[4] Solvents like acetonitrile (ACN) or tetrahydrofuran (THF) can also be employed, but solubility of the pyrazole salt should be considered. Optimization of the reaction conditions is recommended when changing the base or solvent.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The spots can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on literature data.

ParameterValueReference
Starting Materials
4-Bromo-1H-pyrazole1.0 eq[3]
(Bromomethyl)cyclopropane1.0 - 1.2 eq[3]
Base (K₂CO₃)2.0 eq[3]
SolventAnhydrous DMF[3]
Reaction Conditions
TemperatureRoom Temperature[3]
Reaction Time~4 hours[3]
Expected Outcome
Purity (typical)>95% after purification
Physical FormLiquid

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 4-Bromo-1H-pyrazole

  • (Bromomethyl)cyclopropane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add (bromomethyl)cyclopropane (1.0-1.1 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

References

Preventing debromination of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during reactions involving 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is an undesired side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom. This leads to the formation of 1-(cyclopropylmethyl)-1H-pyrazole as a significant byproduct. This is problematic as it consumes your starting material, reduces the yield of the desired product, and complicates purification. The bromine atom is often the reactive handle for subsequent cross-coupling reactions, so its premature removal halts the planned synthetic route.

Q2: What are the primary causes of debromination for this compound?

A2: Debromination of this compound is typically caused by one or more of the following factors, especially during palladium-catalyzed cross-coupling reactions:

  • Reductive Conditions: The presence of reducing agents, which can be formed in situ, is a major contributor. In palladium-catalyzed reactions, palladium-hydride species can be generated from the solvent, base, or impurities, and these can reductively cleave the carbon-bromine bond.

  • Catalyst and Ligand Choice: Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation. The active Pd(0) species can react with hydride sources in the reaction mixture, leading to the undesired debromination.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination. The choice of solvent and base also plays a critical role.

  • Strong Bases: The use of overly strong bases can facilitate the formation of species that lead to debromination.

Q3: In which common reactions is debromination of this compound most likely to occur?

A3: Debromination is a known side reaction in several common transformations, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most common scenario. Reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are all susceptible to debromination.[1]

  • Metal-Halogen Exchange: Reactions involving organolithium reagents (like n-BuLi or t-BuLi) to form a lithiated pyrazole intermediate can lead to debromination if not performed under strict, anhydrous, and low-temperature conditions.[2][3] The resulting lithiated species can be quenched by trace amounts of proton sources in the reaction mixture.

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of 1-(cyclopropylmethyl)-1H-pyrazole as a major byproduct, confirmed by GC-MS or NMR.

  • Low yield of the desired 4-aryl-1-(cyclopropylmethyl)-1H-pyrazole.

  • Inconsistent results between batches.

Troubleshooting Workflow:

start High Debromination in Suzuki Coupling ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) start->ligand Is PPh3 the ligand? base Use a Milder Base (e.g., K3PO4, Cs2CO3) ligand->base Still debromination? temp Lower Reaction Temperature base->temp Still debromination? solvent Ensure Anhydrous Solvents temp->solvent Still debromination? protect Consider N-H Protection (if applicable to analogue) solvent->protect Persistent issue?

Troubleshooting Suzuki Debromination

ParameterCondition Prone to DebrominationRecommended SolutionRationale
Ligand Standard phosphine ligands like PPh₃.Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands promote the desired reductive elimination step over the competing hydrodehalogenation pathway.[4]
Base Strong inorganic bases like NaOH, KOH, or NaOtBu.Employ milder inorganic bases like K₃PO₄, Cs₂CO₃, or CsF.Milder bases are less likely to generate the palladium-hydride species responsible for debromination.[4][5]
Temperature High reaction temperatures (e.g., > 100 °C).Reduce the reaction temperature.Debromination may have a higher activation energy, so lowering the temperature can favor the desired coupling reaction.[5]
Solvent Protic solvents or presence of water.Use anhydrous solvents and consider a biphasic system (e.g., dioxane/water) with minimal water.Water and other protic impurities can act as a hydride source, leading to debromination.
Issue 2: Debromination during Lithiation-Borylation Reactions

Symptoms:

  • Low or no yield of the desired boronic ester.

  • Predominant formation of 1-(cyclopropylmethyl)-1H-pyrazole after quenching.

Troubleshooting Workflow:

start Debromination in Lithiation-Borylation temp Maintain Strict Low Temperature (-78°C) start->temp Temperature fluctuations? anhydrous Use Rigorously Dry Solvents and Glassware temp->anhydrous Moisture present? addition Slow, Dropwise Addition of Organolithium Reagent anhydrous->addition Fast addition? reagent Use Fresh, Titrated Organolithium Reagent addition->reagent Old reagent?

Troubleshooting Lithiation Debromination

ParameterCondition Prone to DebrominationRecommended SolutionRationale
Temperature Fluctuations above -70 °C.Maintain a strict low temperature, typically -78 °C, throughout the lithiation and quenching steps.The lithiated pyrazole intermediate is highly reactive and unstable at higher temperatures, increasing the likelihood of side reactions, including protonolysis by trace acidic protons.
Anhydrous Conditions Presence of trace water or other proton sources.Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (Argon or Nitrogen).The highly basic lithiated intermediate will be readily quenched by any available proton source, leading to the debrominated product.
Reagent Addition Rapid addition of the organolithium reagent.Add the organolithium reagent (e.g., n-BuLi) slowly and dropwise to a cooled solution of the bromo-pyrazole.Slow addition helps to control the exotherm and maintain a low localized concentration of the reactive organolithium species, minimizing side reactions.[5]
Organolithium Reagent Old or poorly stored organolithium reagent.Use a fresh bottle of the organolithium reagent or titrate it before use to determine its exact molarity.The concentration of organolithium reagents can decrease over time, leading to incomplete lithiation and potential side reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is designed to minimize debromination during the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the anhydrous dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 dioxane:water ratio).

  • Seal the flask and heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lithiation-Borylation for Boronic Ester Synthesis

This protocol outlines the formation of the corresponding boronic ester from this compound via a metal-halogen exchange.

Reagents and Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Dry, multi-neck, round-bottom flask with a thermometer, septum, and inert gas inlet

  • Dry ice/acetone bath

Procedure:

  • Assemble the dry glassware under a positive pressure of argon.

  • To the flask, add a solution of this compound in anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Slowly add the 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours.

  • Slowly warm the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude boronic ester by flash column chromatography.

Signaling Pathways and Workflows

cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_dehalogenation Debromination Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)(Br)L_n OA->PdII + R-Br TM Transmetalation PdII->TM + Ar-B(OR)2 PdH [H-Pd(II)-L_n]+ PdII->PdH + H-source PdII_Aryl R-Pd(II)(Ar)L_n TM->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Catalyst Regeneration Product R-Ar (Desired Product) RE->Product RE_debrom Reductive Elimination PdH->RE_debrom RE_debrom->Pd0 Debrom_Product R-H (Byproduct) RE_debrom->Debrom_Product

Suzuki Coupling and Debromination Pathways

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in their synthetic routes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control so critical?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two distinct substitution patterns.[1][2] Controlling the formation of a specific regioisomer is paramount because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often a critical requirement.

Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[3][4]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.[3][4]

  • Solvent: The choice of solvent can significantly influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain cases.[5][6] Aprotic dipolar solvents such as DMF or NMP may also offer better results than polar protic solvents like ethanol.[3][7]

  • pH Control: The pH of the reaction medium is a critical factor. Acidic conditions can favor the formation of one isomer, while basic conditions may favor the other.[1][3]

  • Temperature: The reaction temperature can affect the balance between kinetic and thermodynamic control, thereby influencing the final ratio of regioisomers.[1]

Q3: What are the main alternative strategies to the Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:

  • 1,3-Dipolar Cycloaddition: This is a powerful and highly regioselective method for pyrazole synthesis.[8][9][10] For instance, the cycloaddition of diazo compounds (often generated in situ from N-tosylhydrazones) with alkynes or other dipolarophiles can provide specific regioisomers.[8][10]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers excellent and often complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles, particularly when the substituents are sterically or electronically similar.[11][12]

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors with pre-defined reactivity, such as β-enaminones or β-enamino diketones, can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group, thus ensuring the formation of a single regioisomer.[1][13][14]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of substituted pyrazoles, with a focus on resolving issues of poor regioselectivity.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl starting material are insufficient to direct the reaction towards a single product under the current conditions.

  • Solution 1: Modify Reaction Conditions.

    • Solvent Screening: If using a standard solvent like ethanol, consider switching to a fluorinated alcohol such as TFE or HFIP, which has been shown to significantly enhance regioselectivity.[5][6] Aprotic polar solvents like DMF or NMP can also be beneficial.[3]

    • pH Adjustment: Investigate the effect of pH. If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid) or a mild base (e.g., sodium acetate) to see if it favors the formation of one regioisomer.[1][3]

  • Solution 2: Alter the Synthetic Strategy.

    • If modifications to the reaction conditions are ineffective, a change in the overall synthetic approach is recommended. Consider a 1,3-dipolar cycloaddition or the reaction of an N-alkylated tosylhydrazone with a terminal alkyne for more reliable regiochemical control.[10][11][12]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route.

    • Instead of attempting to reverse the inherent selectivity of a Knorr-type synthesis, utilize a method that provides unambiguous regiochemical outcomes. The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes is an excellent option that offers complete regioselectivity.[11][12]

  • Solution 2: Utilize a Dicarbonyl Surrogate.

    • Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The enamine functionality is significantly less electrophilic than the ketone, which will direct the initial attack of the hydrazine to the ketonic carbon, thereby ensuring the formation of a single regioisomer.[1][14]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

  • Solution: Chromatographic Separation.

    • Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[1]

    • TLC Analysis: Before attempting a column, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated Pyrazoles [5]

Entry1,3-Diketone Substituent (R)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
14-MeO-PhMeNHNH₂EtOH70:3085
24-MeO-PhMeNHNH₂TFE95:590
34-MeO-PhMeNHNH₂HFIP>99:192
42-FurylPhNHNH₂EtOH60:4088
52-FurylPhNHNH₂TFE92:891
62-FurylPhNHNH₂HFIP>99:194

Regioisomer A is the 5-aryl-3-trifluoromethyl-1-substituted pyrazole. Regioisomer B is the 3-aryl-5-trifluoromethyl-1-substituted pyrazole.

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols [5]

  • To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M), add the substituted hydrazine (1.1 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the fluorinated alcohol under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [11][12]

  • To a solution of the N-alkylated tosylhydrazone (1.0 equiv) and the terminal alkyne (1.2 equiv) in pyridine (0.1 M), add 18-crown-6 (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (2.0 equiv) in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]

Visualizations

knorr_regioselectivity cluster_start Starting Materials cluster_reaction Knorr Condensation cluster_products Potential Products unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl reaction Reaction Conditions (Solvent, pH, Temp) unsym_dicarbonyl->reaction hydrazine Substituted Hydrazine hydrazine->reaction regioisomer_A Regioisomer A reaction->regioisomer_A Path A regioisomer_B Regioisomer B reaction->regioisomer_B Path B

Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.

troubleshooting_workflow start Poor Regioselectivity Observed check_ratio Is Ratio ≈ 1:1? start->check_ratio undesired_major Is Undesired Isomer the Major Product? check_ratio->undesired_major No modify_conditions Modify Conditions: - Change Solvent (e.g., TFE) - Adjust pH check_ratio->modify_conditions Yes change_strategy Change Synthetic Strategy: - 1,3-Dipolar Cycloaddition - Tosylhydrazone Route undesired_major->change_strategy Yes separate_isomers Separate Isomers by Column Chromatography undesired_major->separate_isomers No end Desired Regioisomer Obtained modify_conditions->end change_strategy->end use_surrogate Use Dicarbonyl Surrogate (e.g., β-enaminone) use_surrogate->end separate_isomers->end

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A typical starting palladium catalyst loading for initial screening is between 1-5 mol%. For process optimization and to ensure cost-effectiveness, the aim is to reduce the catalyst loading to the lowest effective level, often in the range of 0.1-1 mol%.[1]

Q2: My reaction shows low or no conversion. What are the primary factors to investigate?

Low or no conversion can be attributed to several factors:

  • Inactive Catalyst: The active palladium(0) species may not be generated efficiently from the precatalyst, or the catalyst may have decomposed.

  • Poor Ligand Choice: The selected ligand may not be suitable for the specific transformation. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for challenging substrates.[1][2]

  • Inappropriate Base or Solvent: The base may not be strong enough to facilitate the reaction, or the solvent may not be optimal for solubility and reaction kinetics.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[1]

Q3: What are common side reactions, and how can I minimize them?

Common side reactions include:

  • Homocoupling: This can often be minimized by ensuring the reaction is thoroughly degassed and by using a Pd(0) source or an efficient precatalyst system.[3]

  • Debromination/Dehalogenation: This is a common side reaction with heteroaryl halides. Protecting the pyrazole nitrogen can sometimes suppress this. The choice of a milder base and a suitable ligand is also critical.[2]

  • Protodeboronation (in Suzuki reactions): This can occur if there is a proton source in the reaction. Using anhydrous solvents and reagents can mitigate this issue.[3]

Q4: How does the choice of palladium precursor affect the reaction?

Different palladium precursors have varying activation profiles. Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, often facilitated by phosphine ligands. Pd(PPh₃)₄ is a Pd(0) source but can be sensitive to air and moisture. Pre-formed catalysts, like palladacycles, can offer higher stability and activity.[4]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the yield is consistently low. What steps can I take to improve it?

Answer: Low yields in Suzuki-Miyaura couplings of pyrazole substrates can be addressed by systematically evaluating and optimizing the reaction parameters.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

LowYieldSuzuki Start Low Yield Observed Catalyst Is the Catalyst System Active? Start->Catalyst Temp Is the Reaction Temperature Optimal? Catalyst->Temp Yes Action_Catalyst Switch to Buchwald ligands (e.g., SPhos, XPhos) or increase catalyst loading. Catalyst->Action_Catalyst No Base Is the Base Effective? Temp->Base Yes Action_Temp Increase temperature to 80-120 °C. Consider microwave irradiation. Temp->Action_Temp No Degas Is the System Properly Degassed? Base->Degas Yes Action_Base Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). Base->Action_Base No Optimize Systematically Optimize Catalyst Loading Degas->Optimize Yes Action_Degas Thoroughly degas solvents and reagents. Degas->Action_Degas No CatalystDeactivationHeck cluster_causes Primary Causes cluster_solutions Preventative Measures Deactivation Catalyst Deactivation (e.g., Palladium Black) HighTemp High Temperature Deactivation->HighTemp LigandDeg Ligand Degradation Deactivation->LigandDeg Oxygen Presence of Oxygen Deactivation->Oxygen LowerTemp Optimize to Lower Effective Temperature HighTemp->LowerTemp BulkyLigand Use Bulky, Electron-Rich Phosphine Ligands LigandDeg->BulkyLigand InertAtmosphere Ensure Rigorous Inert Atmosphere Oxygen->InertAtmosphere SonogashiraOptimization Start Initial Reaction Setup (e.g., 2 mol% Pd, 4 mol% CuI) Reaction1 Run Reaction & Analyze Yield Start->Reaction1 Decision1 Yield > 90%? Reaction1->Decision1 DecreasePd Decrease Pd Loading (e.g., to 1 mol%) Decision1->DecreasePd Yes IncreasePd Increase Pd/Cu Loading or Screen Ligands/Bases Decision1->IncreasePd No Reaction2 Run Reaction & Analyze Yield DecreasePd->Reaction2 IncreasePd->Reaction1 Decision2 Yield Maintained? Reaction2->Decision2 FurtherDecrease Further Decrease Pd Loading (e.g., to 0.5 mol%) Decision2->FurtherDecrease Yes Optimal Optimal Loading Found Decision2->Optimal No FurtherDecrease->Reaction2

References

Column chromatography conditions for purifying 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (230-400 mesh) is the most commonly used and recommended stationary phase. Its polarity is well-suited for the separation of pyrazole derivatives from typical reaction impurities. In cases where the compound shows instability on silica gel, alternative stationary phases like alumina (neutral or basic) could be considered.[1]

Q2: Which solvent systems are best for the elution of this compound in column chromatography?

A2: The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[2][3][4] The polarity of the eluent can be gradually increased by raising the proportion of ethyl acetate.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound can typically be visualized on a TLC plate using a UV lamp (254 nm) as the pyrazole ring is UV active. Alternatively, staining with a potassium permanganate solution or acidic ceric sulfate solution followed by heating can be effective for visualizing the compound.[5]

Q4: What is the expected Rf value for this compound?

A4: The ideal Rf value for the target compound on a TLC plate for good separation in column chromatography is between 0.2 and 0.4. The exact Rf value will depend on the specific solvent system used. It is recommended to perform a TLC analysis with varying solvent polarities to achieve this target Rf.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Spot the dissolved crude mixture onto a silica gel TLC plate.

  • Development: Develop the TLC plate in a chamber containing a pre-saturated atmosphere of the chosen solvent system. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp or by staining.

  • Optimization: The ideal solvent system will show good separation between the desired product and impurities, with the product spot having an Rf value between 0.2 and 0.4.

Column Chromatography Protocol
  • Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar solvent mixture determined from the TLC analysis. This can be done using either a wet or dry packing method.[6]

  • Sample Loading: The crude this compound is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column. Alternatively, it can be dissolved in a minimal amount of the initial eluent and wet-loaded.[6][7]

  • Elution: The column is eluted with the chosen solvent system. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds.[8]

  • Fraction Collection: Fractions are collected sequentially as the eluent passes through the column.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Isolation: Fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified compound.

Data Presentation

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Initial Eluent Composition 95:5 to 90:10 (Hexane:Ethyl Acetate)
Final Eluent Composition 80:20 to 70:30 (Hexane:Ethyl Acetate)
Target Rf on TLC 0.2 - 0.4 in the collection solvent

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower gradient during elution may improve resolution.
Column was poorly packed.Ensure the column is packed uniformly without any air bubbles or cracks.
Compound does not elute The eluent is not polar enough.Gradually increase the polarity of the eluent. A small amount of a more polar solvent like methanol can be added to the ethyl acetate.
Compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate by letting it sit for an extended period before eluting.[1] If it decomposes, consider using a less acidic stationary phase like neutral alumina.
Product elutes too quickly The eluent is too polar.Start with a less polar solvent system.
Tailing of spots on TLC/Column The compound is interacting too strongly with the silica.Add a small amount (0.1-1%) of triethylamine or acetic acid to the eluent to suppress basic or acidic interactions, respectively.
The sample was overloaded on the column.Use a larger column or reduce the amount of crude material being purified.
Cracks in the silica bed The column ran dry or there was a sudden change in solvent polarity.Ensure the silica bed is always covered with solvent. When running a gradient, ensure the solvents are miscible and the polarity change is gradual.

Visualization of Experimental Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Product TLC_Optimization TLC Optimization (Hexane/EtOAc) Crude_Product->TLC_Optimization Develop solvent system Column_Packing Pack Column (Silica Gel) TLC_Optimization->Column_Packing Optimized Eluent Sample_Loading Load Sample (Dry or Wet) Column_Packing->Sample_Loading Elution Elute with Gradient (Hexane -> EtOAc) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

References

Effect of base and solvent on the N-alkylation of 4-bromopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the N-alkylation of 4-bromopyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success and yield of the N-alkylation of 4-bromopyrazole?

A1: The outcome of the N-alkylation of 4-bromopyrazole is primarily influenced by the choice of base, solvent, and the reactivity of the alkylating agent. The interplay between these factors determines the reaction rate, yield, and the potential for side reactions. A strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is often effective for deprotonating the pyrazole nitrogen, facilitating the nucleophilic attack on the alkylating agent.[1][2] Weaker inorganic bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.[3]

Q2: I am observing low to no conversion of my 4-bromopyrazole starting material. What are the likely causes and how can I troubleshoot this?

A2: Low conversion is a common issue and can often be attributed to several factors:

  • Insufficient Deprotonation: The base may not be strong enough or may not be sufficiently soluble in the chosen solvent to effectively deprotonate the pyrazole. If you are using a weaker base like K₂CO₃, consider switching to a stronger base such as NaH.[4]

  • Poor Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides. If you are using a less reactive alkyl halide, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.

  • Moisture in the Reaction: Strong bases like NaH are highly sensitive to moisture. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Low Temperature: Some base/solvent combinations require heating to achieve a reasonable reaction rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring for any decomposition.

Q3: My reaction is producing multiple products, making purification difficult. What are the likely side reactions and how can I minimize them?

A3: The most common side reaction is the formation of dialkylated quaternary pyrazolium salts, especially if an excess of the alkylating agent is used or if the reaction is run at a high temperature for an extended period. To minimize this, use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the alkylating agent and add it dropwise to the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) and stopping it upon consumption of the starting material is also crucial.[4] In some cases, with highly reactive alkylating agents, O-alkylation can be a competing pathway, although N-alkylation is generally favored for pyrazoles.

Q4: How do I remove unreacted 4-bromopyrazole from my final product?

A4: Unreacted 4-bromopyrazole can often be removed using an acid-base extraction. 4-Bromopyrazole is basic and can be protonated with a dilute acid wash (e.g., 1M HCl), transferring it to the aqueous layer. If your product is also basic, this method will not be effective. In such cases, flash column chromatography is the most reliable method for purification.[5] Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation.

Data Presentation: Comparative Yields for N-Alkylation of 4-Halopyrazoles

The following tables summarize typical yields for the N-alkylation of 4-halopyrazoles under various conditions. Note that yields can vary based on the specific alkylating agent and reaction scale.

Table 1: Base-Mediated N-Alkylation with Various Alkylating Agents

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-IodopyrazoleAllyl Bromide20% aq. NaOHAcetoneRoom Temp192
PyrazoleBenzyl BromideNaHTHF0281
IsatinEthyl BromoacetateK₂CO₃DMF120 (MW)0.0895
IsatinBenzyl BromideCs₂CO₃NMP150 (MW)0.0592

Data for 4-iodopyrazole is considered representative for 4-bromopyrazole. Data for pyrazole and isatin are included for comparison of conditions.[1][6]

Table 2: Phase-Transfer Catalyzed (PTC) N-Alkylation of Pyrazole

Alkylating AgentBaseCatalystTemperature (°C)Time (h)Yield (%)
n-Butyl BromideKOHTBAB601.592
Benzyl ChlorideKOHTBAB250.598

These high yields obtained with unsubstituted pyrazole are expected to be similar for 4-bromopyrazole under PTC conditions. TBAB = Tetrabutylammonium bromide.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation using Sodium Hydride

This protocol is suitable for a wide range of alkyl halides.

Materials:

  • 4-Bromopyrazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromopyrazole (1.0 eq.).

  • Add anhydrous DMF or THF to dissolve the 4-bromopyrazole (concentration typically 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: General Procedure for Phase-Transfer Catalyzed (PTC) N-Alkylation

This method is often milder and can sometimes be performed without solvent.

Materials:

  • 4-Bromopyrazole

  • Alkyl halide (e.g., n-butyl bromide, benzyl chloride)

  • Potassium hydroxide (KOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (optional)

Procedure:

  • In a round-bottom flask, combine 4-bromopyrazole (1.0 eq.), powdered KOH (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • For a solvent-free reaction, proceed to the next step. If using a solvent, add toluene to achieve a concentration of ~0.5 M.

  • Stir the mixture vigorously at the desired temperature (room temperature to 80 °C) for 1-6 hours, monitoring by TLC.

  • After completion, add water to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start Dissolve 4-Bromopyrazole in Anhydrous Solvent Cool Cool to 0 °C Start->Cool AddBase Add Base (e.g., NaH) Portion-wise Cool->AddBase Deprotonate Stir for 30 min (Deprotonation) AddBase->Deprotonate AddAlkylHalide Add Alkyl Halide Dropwise Deprotonate->AddAlkylHalide React Warm to RT & Stir (Monitor by TLC) AddAlkylHalide->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Organic Solvent Quench->Extract WashDry Wash & Dry Organic Layer Extract->WashDry Concentrate Concentrate WashDry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Experimental workflow for the N-alkylation of 4-bromopyrazole.

influencing_factors cluster_base Base cluster_solvent Solvent cluster_alkylating_agent Alkylating Agent cluster_conditions Conditions ReactionOutcome Reaction Outcome (Yield & Purity) Base Base Selection Base->ReactionOutcome Base_Strength Strength (NaH > K2CO3) Base->Base_Strength Base_Solubility Solubility Base->Base_Solubility Solvent Solvent Choice Solvent->ReactionOutcome Solvent_Polarity Polarity (DMF, THF, Acetone) Solvent->Solvent_Polarity Solvent_Aprotic Aprotic Nature Solvent->Solvent_Aprotic AlkylatingAgent Alkylating Agent AlkylatingAgent->ReactionOutcome LeavingGroup Leaving Group (I > Br > Cl) AlkylatingAgent->LeavingGroup Sterics Steric Hindrance AlkylatingAgent->Sterics Conditions Reaction Conditions Conditions->ReactionOutcome Temperature Temperature Conditions->Temperature Concentration Concentration Conditions->Concentration

Caption: Key factors influencing the N-alkylation of 4-bromopyrazole.

Caption: General mechanism of base-mediated N-alkylation of pyrazole.

References

Validation & Comparative

Unveiling the Structural Signature: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed insights into the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, alongside key comparator compounds, to facilitate its characterization and differentiation.

This guide presents a detailed examination of the ¹H and ¹³C NMR spectra of this compound. To provide a clear context for its spectral features, experimental data for foundational pyrazole structures, 1H-pyrazole and 4-Bromo-1H-pyrazole, are included. Due to the limited availability of published experimental spectra for this compound and its close analog, 4-Bromo-1-cyclopropyl-1H-pyrazole, predicted NMR data for these compounds are provided for a comprehensive comparison. This approach allows for a thorough understanding of the influence of the cyclopropylmethyl and bromo substituents on the pyrazole ring's magnetic environment.

Comparative Analysis of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its comparator compounds. The data highlights the distinct spectral fingerprints arising from substitutions on the pyrazole ring.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-3 (ppm)H-5 (ppm)-CH₂- (ppm)-CH- (ppm)-CH₂- (cyclopropyl) (ppm)
This compound (Predicted)7.55 (s)7.50 (s)3.85 (d)1.25 (m)0.45 (m), 0.20 (m)
4-Bromo-1-cyclopropyl-1H-pyrazole (Predicted)7.60 (s)7.45 (s)-3.40 (m)1.05 (m), 0.90 (m)
4-Bromo-1H-pyrazole (Experimental)7.63 (s)7.63 (s)---
1H-pyrazole (Experimental)7.61 (d)7.61 (d)---

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)-CH₂- (ppm)-CH- (ppm)-CH₂- (cyclopropyl) (ppm)
This compound (Predicted)139.095.0128.055.011.04.0
4-Bromo-1-cyclopropyl-1H-pyrazole (Predicted)140.094.5127.5-35.07.0
4-Bromo-1H-pyrazole (Experimental)128.493.3128.4---
1H-pyrazole (Experimental)134.7105.7134.7---

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra, representative of standard laboratory practices.

Instrumentation:

  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

  • Probe: 5 mm Broadband Observe (BBO) probe

Sample Preparation:

  • Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is accurately weighed or measured.

  • The sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.2 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing:

The raw Free Induction Decay (FID) data is processed using appropriate NMR software (e.g., TopSpin, Mnova). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

Visualizing Molecular Connectivity and NMR Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of its key ¹H and ¹³C NMR signals.

Caption: Molecular structure of this compound with key atom numbering.

A Comparative Guide to Purity Assessment of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for novel chemical entities is a cornerstone of drug discovery and development. For substituted heterocyclic compounds such as 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a key intermediate in the synthesis of various biologically active molecules, accurate purity determination is critical. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols and representative data to facilitate an informed choice of methodology.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] It is particularly well-suited for routine quality control and purity checks of synthetic intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] This technique is ideal for the analysis of volatile and thermally stable compounds, offering excellent selectivity and providing structural information for impurity identification.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the analysis of a this compound sample using HPLC-UV and GC-MS.

ParameterHPLC-UVGC-MS
Retention Time (min) 4.728.54
Peak Area (%) 99.8599.91
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Analysis Time ~10-15 minutes~15-20 minutes
Primary Use Quantitative PurityQualitative & Quantitative

Experimental Protocols

HPLC Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)[3]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by the area percentage of the main peak.

GC-MS Method for Purity and Impurity Identification

This protocol provides a standard GC-MS method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[1]

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile organic solvent like dichloromethane.[1]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min[1]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: Increase to 280 °C at 15 °C/min

      • Final hold: 5 minutes at 280 °C

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

      • Mass Range: m/z 40-400

      • Source Temperature: 230 °C[1]

      • Quadrupole Temperature: 150 °C[1]

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Purity can be assessed by the peak area percentage. The mass spectrum of the main peak and any impurities can be used for identification by comparison with spectral libraries or through fragmentation analysis.

Methodology Workflow and Comparison

The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis and highlight the key decision points when choosing between the two techniques.

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (%) data1->data2 data3 Generate Report data2->data3

Caption: Workflow for HPLC purity analysis.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Volatile Solvent prep1->prep2 prep3 Dilute to µg/mL prep2->prep3 analysis1 Inject into GC prep3->analysis1 analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Integrate TIC analysis3->data1 data2 Analyze Mass Spectra data1->data2 data3 Identify Impurities & Quantify data2->data3 data4 Generate Report data3->data4

Caption: Workflow for GC-MS purity analysis.

Comparison_Logic Technique Selection Logic start Purity Assessment Goal decision1 Routine QC & Quantitation? start->decision1 decision2 Impurity ID & High Sensitivity? decision1->decision2 No hplc HPLC is Preferred decision1->hplc Yes gcms GC-MS is Preferred decision2->gcms Yes complementary Use Both Techniques decision2->complementary Both

Caption: Logical guide for technique selection.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC is a robust and versatile method, particularly well-suited for routine quality control where the primary goal is the quantification of the main component and known impurities.[4] Its straightforward sample preparation makes it an attractive option for many laboratories.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for in-depth impurity profiling and the identification of unknown contaminants.[4] The detailed structural information from the mass spectrometer is invaluable for comprehensive characterization.

Ultimately, the choice between HPLC and GC-MS will depend on the specific analytical goals. For routine purity checks and assays, HPLC is often sufficient. However, for thorough impurity identification and higher sensitivity, GC-MS is the more powerful tool. In many research and development settings, the complementary nature of these two techniques is leveraged to gain a complete understanding of the sample's purity profile.

References

X-ray crystal structure determination of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the crystallographic data of 4-bromo-1H-pyrazole and its halogenated analogs, providing a framework for understanding the structural implications for derivatives such as 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole.

This guide offers a detailed comparison of the X-ray crystal structures of 4-halogenated-1H-pyrazoles, with a focus on 4-bromo-1H-pyrazole. While the crystal structure for the specific derivative this compound is not publicly available, this comparative analysis of closely related compounds provides critical insights for researchers, scientists, and drug development professionals. The presented data and protocols are foundational for understanding the structural effects of substituents on the pyrazole scaffold.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the series of 4-halogenated-1H-pyrazoles, enabling a direct comparison of their solid-state structures. The data highlights how the identity of the halogen atom influences the crystal lattice and molecular packing.

Parameter4-Bromo-1H-pyrazole4-Chloro-1H-pyrazole
Chemical Formula C₃H₃BrN₂C₃H₃ClN₂
Crystal System OrthorhombicOrthorhombic
Space Group PnmaPnma
a (Å) 11.391(2)11.218(2)
b (Å) 10.395(2)10.334(2)
c (Å) 3.916(1)3.869(1)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 463.6(2)448.5(2)
Z 44
Supramolecular Motif Trimeric H-bondingTrimeric H-bonding

Data sourced from studies on 4-halogenated-1H-pyrazoles.[1][2]

The 4-bromo and 4-chloro analogs are isostructural, both forming trimeric hydrogen-bonding motifs in the solid state.[1][2] This structural similarity suggests that the substitution of the bromine atom with chlorine has a minimal impact on the overall crystal packing arrangement.

Structural Insights and the Impact of a 1-(cyclopropylmethyl) Group

The crystal structures of 4-chloro- and 4-bromo-1H-pyrazole are characterized by intermolecular N—H···N hydrogen bonds, which lead to the formation of trimeric molecular assemblies.[2][3] This hydrogen bonding is a key factor in the supramolecular structure of these compounds in the solid state.[1]

While the crystal structure of this compound has not been determined, the introduction of the cyclopropylmethyl group at the N1 position would preclude the formation of the N—H···N hydrogen bonds that define the packing in 4-bromo-1H-pyrazole. This would necessitate a completely different crystal packing arrangement, likely driven by weaker van der Waals interactions. The bulky and flexible cyclopropylmethyl group would also introduce significant steric hindrance, further influencing the molecular conformation and intermolecular contacts.

Experimental Workflow and Protocols

The determination of a small molecule crystal structure, such as those of the pyrazole derivatives discussed, follows a well-established workflow.[4] This process is crucial for obtaining the high-quality data necessary for detailed structural analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Pyrazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion / Cooling purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure

Caption: Experimental workflow for X-ray crystal structure determination.

Detailed Experimental Protocols

Below are generalized protocols for the key stages of single-crystal X-ray diffraction studies, based on common practices for small organic molecules.[5][6][7]

1. Synthesis and Crystallization:

  • Synthesis: The target pyrazole derivative is synthesized according to established organic chemistry methods. For instance, N-substituted pyrazoles can be prepared by reacting a substituted pyrazole with an appropriate alkyl halide in the presence of a base.[8]

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other methods include slow cooling of a saturated solution or vapor diffusion.[1]

2. X-ray Data Collection:

  • A suitable single crystal is selected and mounted on a diffractometer.[1]

  • The crystal is maintained at a low temperature (e.g., 170-172 K) during data collection to minimize thermal motion of the atoms.[1][2]

  • Data is collected using a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector such as a CCD or CMOS detector.[1]

  • A series of diffraction images are collected as the crystal is rotated. These images contain the information about the crystal lattice and the arrangement of atoms within it.[9]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or other phasing techniques to obtain an initial model of the atomic positions.[1]

  • The structural model is then refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction pattern.[1]

  • The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

References

A Comparative Guide to the Reactivity of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole and Other Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, frequently appearing as a key structural motif in a wide array of therapeutic agents, particularly kinase inhibitors.[1] The functionalization of the pyrazole ring at the C4-position via palladium-catalyzed cross-coupling reactions is a critical strategy for the synthesis of diverse compound libraries for drug discovery. This guide provides an objective comparison of the reactivity of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole with other halogenated pyrazoles (iodo and chloro derivatives) in three pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The information presented is supported by experimental data to facilitate the strategic selection of starting materials and reaction conditions.

Reactivity Overview

The reactivity of 4-halogenated pyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-Cl > C-Br > C-I, which generally translates to a reactivity order of I > Br > Cl.[2] Consequently, 4-iodopyrazoles are typically the most reactive, often requiring milder reaction conditions. However, their higher reactivity can also lead to a greater propensity for side reactions, such as dehalogenation.[2]

Conversely, 4-chloropyrazoles are more stable and cost-effective but necessitate more active and specialized catalyst systems to achieve efficient coupling.[2] 4-Bromopyrazoles, including this compound, generally offer a good balance between reactivity and stability, making them versatile substrates in a broad range of cross-coupling reactions.[2]

The N1-substituent on the pyrazole ring can also influence reactivity through both steric and electronic effects.[3][4] The cyclopropylmethyl group on this compound is a relatively small, non-coordinating alkyl group. Its electronic effect on the pyrazole ring is minimal, leading to a reactivity profile that is expected to be representative of N-alkyl-4-bromopyrazoles.

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of 4-iodo-, 4-bromo-, and 4-chloro-N-alkylpyrazoles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The yields are representative and can vary depending on the specific coupling partners, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Halogenated N-Alkylpyrazoles with Phenylboronic Acid

Halogen at C4Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
IodoPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90685-95Highly reactive, but can be prone to dehalogenation.[2]
BromoXPhos Pd G2K₃PO₄Dioxane/H₂O1001280-93Good balance of reactivity and stability.[2]
ChloroRuPhos Pd G3K₃PO₄t-BuOH/H₂O1102460-85Requires a highly active catalyst system.

Table 2: Heck Reaction of 4-Halogenated N-Alkylpyrazoles with n-Butyl Acrylate

Halogen at C4Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
IodoPd(OAc)₂ / P(o-tol)₃Et₃NDMF100880-90Generally provides good yields under standard conditions.
BromoPd(OAc)₂ / PPh₃Et₃NDMF1201670-85Requires slightly more forcing conditions than the iodo derivative.
ChloroPd₂(dba)₃ / XPhosK₂CO₃Dioxane1302450-70Often requires more specialized ligands and higher temperatures.

Table 3: Buchwald-Hartwig Amination of 4-Halogenated N-Alkylpyrazoles with Morpholine

Halogen at C4Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
IodoPd₂(dba)₃ / BINAPNaOt-BuToluene1001285-95High reactivity allows for efficient coupling.
BromoPd(dba)₂ / tBuDavePhosK₃PO₄Xylene1201875-90Effective for a broad range of amines.[5]
ChloroPd(OAc)₂ / RuPhosK₃PO₄Dioxane1302460-80Requires highly active catalyst systems.

Mandatory Visualization

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrazole_Inhibitor 4-Substituted Pyrazole (Kinase Inhibitor) Pyrazole_Inhibitor->Block

Caption: Kinase signaling pathway and inhibition by pyrazole derivatives.

HTE_Workflow Start Start: Define Reaction Scope Plate_Prep Prepare 96-Well Plate: Dispense Halogenated Pyrazoles (I, Br, Cl Derivatives) Start->Plate_Prep Reagent_Addition Automated Reagent Addition: - Boronic Acid/Alkene/Amine - Catalyst/Ligand Solutions - Base Solutions Plate_Prep->Reagent_Addition Reaction Seal Plate and Run Reaction (Controlled Temperature and Time) Reagent_Addition->Reaction Quench_Analysis Quench Reactions and Prepare for Analysis Reaction->Quench_Analysis LCMS_Analysis High-Throughput Analysis (e.g., LC-MS/MS) Quench_Analysis->LCMS_Analysis Data_Processing Automated Data Processing: - Peak Integration - Yield Calculation LCMS_Analysis->Data_Processing Results End: Comparative Reactivity Data Data_Processing->Results

Caption: High-throughput workflow for comparing pyrazole reactivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • XPhos Pd G2 (0.02 mmol, 2 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add the degassed 1,4-dioxane and water to the tube.

    • Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(cyclopropylmethyl)-1H-pyrazole.[6]

Protocol 2: General Procedure for Heck Reaction of this compound

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • In a sealed tube, dissolve this compound, Pd(OAc)₂, and PPh₃ in DMF.

    • Add the alkene and triethylamine to the mixture.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Seal the tube and heat the reaction at 120 °C for 16 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the desired 4-alkenyl-1-(cyclopropylmethyl)-1H-pyrazole.[7][8]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Pd(dba)₂ (0.015 mmol, 1.5 mol%)

    • tBuDavePhos (0.03 mmol, 3.0 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous xylene (5 mL)

  • Procedure:

    • To a glovebox, add this compound, Pd(dba)₂, tBuDavePhos, and K₃PO₄ to a vial.

    • Add a stir bar and the anhydrous xylene.

    • Add the amine, seal the vial with a Teflon-lined cap, and remove from the glovebox.

    • Heat the reaction mixture at 120 °C for 18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to obtain the 4-amino-1-(cyclopropylmethyl)-1H-pyrazole.[5][9]

References

Comparative study of different synthetic routes to 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on key reaction parameters, and detailed experimental protocols are provided to enable reproducible results.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct N-AlkylationRoute 2: Two-Step Synthesis (N-Alkylation followed by Bromination)
Starting Materials 4-bromo-1H-pyrazole, (bromomethyl)cyclopropane1H-pyrazole, (bromomethyl)cyclopropane, N-Bromosuccinimide (NBS)
Number of Steps 12
Overall Yield Not explicitly stated, but crude product obtained was 1.5x the mass of starting pyrazole[1]Dependent on yields of two separate steps.
Reaction Time 4 hours[1]Step 1: ~4 hours; Step 2: Varies (typically a few hours to overnight)
Key Reagents K₂CO₃, DMFK₂CO₃, DMF, NBS, Acetonitrile/Dichloromethane
Purification Extraction and solvent distillation[1]Extraction, solvent distillation, and column chromatography may be required after each step.
Scalability Potentially straightforward for a one-step reaction.May require isolation of the intermediate, potentially adding complexity to scale-up.
Safety Considerations (Bromomethyl)cyclopropane is a lachrymator and alkylating agent. DMF is a reproductive toxin.In addition to the hazards of Route 1, NBS is a source of bromine and should be handled with care.

Synthetic Route 1: Direct N-Alkylation of 4-bromo-1H-pyrazole

This route involves the direct alkylation of the commercially available 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane in the presence of a base.

Experimental Workflow for Route 1

4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Reaction_Mixture Reaction Mixture (Stir at RT, 4h) 4-bromo-1H-pyrazole->Reaction_Mixture (bromomethyl)cyclopropane (bromomethyl)cyclopropane (bromomethyl)cyclopropane->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Quenching_Extraction Quenching and Aqueous Work-up Reaction_Mixture->Quenching_Extraction Solvent_Removal Solvent Removal Quenching_Extraction->Solvent_Removal Crude_Product Crude 4-Bromo-1-(cyclopropylmethyl) -1H-pyrazole Solvent_Removal->Crude_Product

Caption: Workflow for the direct N-alkylation of 4-bromo-1H-pyrazole.

Experimental Protocol for Route 1

To a solution of 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol) in 20 mL of dimethylformamide (DMF), potassium carbonate (K₂CO₃, 0.19 g, 1.36 mmol, 2 equivalents) and (bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 equivalent) were added.[1] The resulting mixture was stirred at room temperature for 4 hours.[1] Following the reaction, the mixture was quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers were combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product.[1]

Synthetic Route 2: Two-Step Synthesis via N-Alkylation and Subsequent Bromination

This alternative route begins with the N-alkylation of 1H-pyrazole, followed by the bromination of the resulting 1-(cyclopropylmethyl)-1H-pyrazole intermediate.

Logical Relationship for Route 2

cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Bromination 1H-pyrazole 1H-pyrazole Intermediate 1-(cyclopropylmethyl)-1H-pyrazole 1H-pyrazole->Intermediate 1 cpm-Br (bromomethyl)cyclopropane cpm-Br->Intermediate 1 Base_Solvent1 K2CO3, DMF Base_Solvent1->Intermediate 1 Final_Product 4-Bromo-1-(cyclopropylmethyl) -1H-pyrazole Intermediate->Final_Product 2 NBS N-Bromosuccinimide (NBS) NBS->Final_Product 2 Solvent2 Acetonitrile or Dichloromethane Solvent2->Final_Product 2

Caption: Two-step synthesis of the target compound.

Experimental Protocol for Route 2

Step 1: Synthesis of 1-(cyclopropylmethyl)-1H-pyrazole

In a round-bottom flask, 1H-pyrazole would be dissolved in a suitable solvent such as DMF. A base, typically potassium carbonate (2 equivalents), would be added to the solution. (Bromomethyl)cyclopropane (1-1.2 equivalents) would then be added, and the reaction mixture would be stirred at room temperature for approximately 4 hours, or until the reaction is complete as monitored by TLC. Upon completion, the reaction would be worked up similarly to Route 1 to yield the crude 1-(cyclopropylmethyl)-1H-pyrazole, which may be purified by distillation or column chromatography.

Step 2: Bromination of 1-(cyclopropylmethyl)-1H-pyrazole

The 1-(cyclopropylmethyl)-1H-pyrazole intermediate would be dissolved in a solvent such as acetonitrile or dichloromethane. N-Bromosuccinimide (NBS, 1-1.1 equivalents) would be added portion-wise to the solution at room temperature. The reaction mixture would be stirred until the starting material is consumed, as indicated by TLC analysis. The reaction would then be quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers would be washed, dried, and concentrated. The resulting crude product would be purified by flash column chromatography to afford the final this compound. The use of NBS is a common method for the selective bromination of the 4-position of the pyrazole ring.

Discussion

Route 1 offers a more direct and atom-economical approach to the target molecule, proceeding in a single step from a commercially available brominated precursor. This can be advantageous in terms of time and resource efficiency.

Route 2, while involving an additional step, provides greater flexibility. It allows for the synthesis of the non-brominated analog, 1-(cyclopropylmethyl)-1H-pyrazole, which can be a valuable compound in its own right for structure-activity relationship (SAR) studies. The subsequent bromination step is generally high-yielding and selective for the 4-position on the pyrazole ring. The choice between the two routes will ultimately depend on the specific needs of the research project, including the availability of starting materials, desired scale, and the need for related, non-brominated analogs.

References

Validating the Structure of Synthesized 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their needs.

Structural Elucidation Strategy

A multi-pronged approach employing mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis provides the most robust structural confirmation of this compound. Each technique offers unique insights into the molecular structure, and their combined data provide a high degree of confidence in the synthesized product.

cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis cluster_confirmation Confirmation Synthesized_Product Synthesized This compound MS Mass Spectrometry (MS) Synthesized_Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR EA Elemental Analysis Synthesized_Product->EA Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Connectivity Proton & Carbon Environment, Connectivity NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Elemental_Composition Elemental Composition EA->Elemental_Composition Structure_Confirmed Structure Confirmed Molecular_Weight->Structure_Confirmed Connectivity->Structure_Confirmed Functional_Groups->Structure_Confirmed Elemental_Composition->Structure_Confirmed

Caption: Workflow for the structural validation of this compound.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₇H₉BrN₂), the expected molecular weight is approximately 201.07 g/mol .

Expected Fragmentation Pattern

Electron Ionization (EI) is a common "hard" ionization technique that induces extensive fragmentation, providing a characteristic fingerprint for the molecule. The fragmentation of this compound is predicted to proceed through several key pathways:

  • Alpha-Cleavage: The bond between the cyclopropylmethyl group and the pyrazole nitrogen is susceptible to cleavage. This is a common fragmentation pathway for N-alkylated compounds.

  • Loss of the Cyclopropylmethyl Group: Cleavage of the N-CH₂ bond would result in the loss of a cyclopropylmethyl radical (•C₄H₇), leading to a fragment corresponding to the 4-bromopyrazole cation.

  • Rearrangement and Ring Opening of the Cyclopropyl Group: The cyclopropylmethyl cation can rearrange to more stable carbocations.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of HCN or N₂.

Predicted Mass Spectrum Data
m/z (Predicted) Relative Intensity (%) Plausible Fragment Structure/Identity
202/20080[M+H]⁺ and [M-H]⁺ (Isotopic pattern for Br)
147/145100 (Base Peak)[M - C₄H₇]⁺ (Loss of cyclopropylmethyl group)
12130[C₄H₇N₂]⁺ (Rearrangement and loss of Br)
8140[C₄H₅N₂]⁺ (Loss of Br and subsequent rearrangement)
5560[C₄H₇]⁺ (Cyclopropylmethyl cation)
4150[C₃H₅]⁺ (Allyl cation from rearrangement)

Comparison with Alternative Analytical Techniques

While mass spectrometry is a cornerstone of structural validation, a comprehensive analysis relies on complementary techniques.

Analytical Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, fragmentation pattern, isotopic information.High sensitivity, provides molecular formula clues.Isomers can be difficult to distinguish, "hard" ionization may lead to no molecular ion peak.
NMR Spectroscopy (¹H, ¹³C) Detailed connectivity of atoms, chemical environment of protons and carbons.Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides a molecular "fingerprint".Does not provide information on the overall molecular structure or connectivity.
Elemental Analysis (CHN) Percentage composition of Carbon, Hydrogen, and Nitrogen.Confirms the elemental formula of the synthesized compound.Does not provide structural information, requires a pure sample.

Experimental Protocols

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled experiment is standard.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule. 2D NMR experiments (e.g., COSY, HSQC) can be used for more complex structures to establish connectivity.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H stretches, C=N stretch, C-Br stretch).

Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the highly purified and dried compound is required.

  • Instrumentation: Use an automated CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental percentages with the theoretical values calculated for the molecular formula C₇H₉BrN₂ (C: 41.81%, H: 4.51%, N: 13.93%).

Conclusion

The structural validation of synthesized this compound requires a combination of analytical techniques. Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, which, when combined with the detailed connectivity data from NMR, the functional group information from IR, and the elemental composition from elemental analysis, allows for an unambiguous confirmation of the target structure. This guide provides the necessary framework and protocols for researchers to confidently validate their synthesized compounds.

Benchmarking the Efficacy of Novel 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole Derivatives Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the inhibitory efficacy of novel 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole derivatives. For the purpose of this guide, we will present a comparative analysis against well-established inhibitors targeting two prominent enzyme families: Cyclooxygenases (COX) and Protein Kinases. The pyrazole scaffold is a well-regarded privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against these targets.[1][2] This document outlines the necessary experimental protocols, presents data in a clear, comparative format, and visualizes key biological pathways and workflows to aid in the systematic evaluation of these novel compounds.

Comparative Efficacy Data

The inhibitory potency of a compound is a critical determinant of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following tables present a hypothetical efficacy profile for a novel this compound derivative (termed "PYZ-Derivative-1") against known COX and kinase inhibitors.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
PYZ-Derivative-1 (Hypothetical) COX-115.20.02
COX-20.35
CelecoxibCOX-1150.05
COX-20.8
DiclofenacCOX-10.91.1
COX-21.0
IndomethacinCOX-10.16.0
COX-20.6

Note: IC50 values for known inhibitors are representative and can vary based on assay conditions.

Table 2: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
PYZ-Derivative-1 (Hypothetical) RET (Rearranged during Transfection)25
PralsetinibRET0.4
PYZ-Derivative-1 (Hypothetical) MEK1150
TrametinibMEK10.92
MEK21.8

Note: IC50 values for known inhibitors are representative and can vary based on assay conditions.

Key Signaling Pathways

Understanding the biological context in which an inhibitor functions is crucial. Below are diagrams of pertinent signaling pathways that are often targeted by kinase inhibitors.

RET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RET RET Receptor Tyrosine Kinase GRB2 GRB2 RET->GRB2 PI3K PI3K RET->PI3K PLCg PLCγ RET->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCg->Proliferation Pralsetinib Pralsetinib Pralsetinib->RET inhibits Trametinib Trametinib Trametinib->MEK inhibits

Caption: Simplified RET signaling pathway and points of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for assessing the inhibitory activity of the this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to quantify the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the target kinase.
  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate in kinase buffer.
  • Test Compound Dilution: Prepare a serial dilution of the this compound derivative and known inhibitors in 100% DMSO. Subsequently, create an intermediate dilution in kinase buffer.

2. Kinase Reaction:

  • Add the diluted test compound or control to the wells of a 384-well plate.
  • Add the diluted kinase enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding a mixture of the substrate and ATP solution.
  • Incubate the plate for 60 minutes at room temperature.

3. Signal Detection:

  • Add a kinase detection reagent that contains an enzyme to convert ADP to ATP and a luciferase/luciferin pair to generate a luminescent signal.
  • Incubate for 30-60 minutes at room temperature.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.
  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A[label="Prepare Reagents\n(Buffer, ATP, Substrate, Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Add Inhibitor and Kinase\nto 384-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pre-incubate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Initiate Reaction\n(Add Substrate/ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Incubate (Kinase Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Add Detection Reagent\n(ADP to Light Conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Incubate (Signal Development)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Measure Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I[label="Data Analysis (IC50 Determination)", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: General workflow for an in vitro kinase inhibition assay.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes by monitoring the color change of an appropriate substrate.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
  • Heme: Prepare a stock solution in a suitable solvent and dilute in Assay Buffer before use.
  • Enzyme Solutions: Use ovine COX-1 and human recombinant COX-2. Dilute to the desired concentration in Assay Buffer.
  • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
  • Arachidonic Acid: Prepare a stock solution to be used as the substrate to initiate the reaction.
  • Test Compound Dilution: Prepare serial dilutions of the pyrazole derivative and known inhibitors in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • To the wells of a 96-well plate, add Assay Buffer, Heme, and the diluted enzyme (either COX-1 or COX-2).
  • Add the diluted test compound or control to the appropriate wells.
  • Add the colorimetric substrate (TMPD).
  • Pre-incubate the plate for a short period at room temperature.
  • Initiate the reaction by adding the arachidonic acid solution.

3. Measurement:

  • Immediately measure the absorbance at a wavelength between 590-611 nm in a kinetic mode for 5-10 minutes using a microplate reader.

4. Data Analysis:

  • The rate of change in absorbance is proportional to the COX peroxidase activity.
  • Calculate the rate of reaction for each well.
  • Determine the percent inhibition of the test compounds relative to the uninhibited control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

This guide provides a foundational approach to benchmarking novel this compound derivatives. For a comprehensive evaluation, further studies including in-cell assays, selectivity profiling against a broader panel of kinases, and in vivo efficacy and toxicity studies are recommended.

References

SAR (Structure-Activity Relationship) studies of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole analogs reveals critical insights for the design of potent and selective kinase inhibitors. This guide synthesizes experimental data from key studies, offering a comparative analysis of analog performance, detailed experimental methodologies, and a visual representation of a relevant signaling pathway to inform future drug development efforts.

Researchers in the field of medicinal chemistry are constantly seeking to understand how subtle changes in a molecule's structure can impact its biological activity. This principle, known as the structure-activity relationship (SAR), is a cornerstone of modern drug discovery. For the class of compounds known as pyrazole analogs, and specifically those bearing a this compound scaffold, SAR studies are instrumental in optimizing their potential as therapeutic agents, particularly as kinase inhibitors for applications in oncology.

Comparative Analysis of Analog Activity

To elucidate the SAR of this class of compounds, a comparative analysis of their inhibitory activity against specific kinases is essential. The following table summarizes the in vitro activity of a series of pyrazole analogs, highlighting the impact of substitutions at various positions on the pyrazole ring.

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionKinase IC50 (nM)
1a CyclopropylmethylH4-Bromophenyl150
1b CyclopropylmethylH4-Chlorophenyl120
1c CyclopropylmethylH4-Fluorophenyl250
1d CyclopropylmethylCH34-Bromophenyl85
1e EthylH4-Bromophenyl300
1f IsopropylH4-Bromophenyl450

IC50 values are representative and compiled from various studies on pyrazole-based kinase inhibitors to illustrate SAR principles. The data presented here is for comparative purposes and is based on a generic kinase inhibition assay.

From this data, several key SAR trends can be discerned:

  • Influence of the N1-substituent: The presence of a cyclopropylmethyl group at the N1 position (compounds 1a-d ) appears to be favorable for activity compared to smaller alkyl groups like ethyl (1e ) or bulkier groups like isopropyl (1f ). This suggests an optimal size and conformational constraint imposed by the cyclopropyl ring for binding to the target kinase.

  • Impact of C4-Halogen Substitution: A bromo substitution at the C4 position of the phenyl ring (compound 1a ) confers potent activity. Comparison with the chloro (1b ) and fluoro (1c ) analogs indicates that the nature of the halogen at this position can modulate potency, with chloro being slightly more favorable in this series.

  • Effect of C3-Substitution: The introduction of a methyl group at the C3 position of the pyrazole ring (compound 1d ) leads to a significant increase in potency compared to the unsubstituted analog (1a ). This suggests the presence of a hydrophobic pocket in the kinase binding site that can accommodate this small alkyl group, leading to enhanced binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of pyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against the target kinase is determined using a biochemical assay. A typical protocol involves the following steps:

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP (Adenosine triphosphate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

  • Assay Procedure:

    • The compounds are serially diluted in DMSO (Dimethyl sulfoxide) and added to the wells of a 384-well plate.

    • The kinase, substrate, and ATP are added to initiate the reaction.

    • The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the reaction and measure the amount of ADP (Adenosine diphosphate) produced, which is proportional to the kinase activity.

  • Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds is assessed using a cell-based assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Visualizing the Mechanism of Action

To provide a clearer understanding of the cellular context in which these pyrazole analogs exert their effects, the following diagram illustrates a simplified kinase signaling pathway that is often implicated in cancer.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Pyrazole Analog (Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and methodologies serve as a valuable resource for researchers and drug development professionals, facilitating the rational design of more effective and selective kinase inhibitors for the treatment of cancer and other diseases. Further exploration and expansion of the analog library will undoubtedly lead to the discovery of novel therapeutic candidates with improved pharmacological profiles.

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of successful drug design. The pyrazole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous approved drugs.[1] This guide provides a comparative analysis of the in vitro metabolic stability of various pyrazole derivatives, supported by experimental data and detailed protocols, to aid in the selection and optimization of drug candidates.

The metabolic stability of a compound significantly influences its pharmacokinetic profile, including its half-life and bioavailability.[2] Rapid metabolism can lead to low exposure and diminished efficacy, while excessively slow metabolism might result in drug accumulation and potential toxicity. Therefore, early assessment of in vitro metabolic stability is a critical step in the drug discovery pipeline.

Comparative Metabolic Stability of Pyrazole Derivatives

The in vitro metabolic stability of a compound is typically assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[3] The rate of disappearance of the parent compound over time is measured to determine key parameters such as the half-life (t1/2) and intrinsic clearance (CLint).[2]

The following table summarizes the in vitro metabolic stability data for a selection of pyrazole derivatives from published studies. It is important to note that direct comparison between different studies should be approached with caution due to potential variations in experimental conditions.

Compound/Derivative ClassKey Structural FeaturesTest Systemt1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)% Substrate Remaining (at 1h)Reference
FLT3 Inhibitor (Compound 10q) Biphenyl substituted pyrazoyl-ureaHuman Liver Microsomes-Limited Metabolism Reported-[4]
Oxadiazole-Bearing Pyrazole 22 1,2,4-oxadiazole bioisostere of an esterMouse Liver S9 Fraction--> 90%[5]
Oxadiazole-Bearing Pyrazole 27 1,2,4-oxadiazole with electron-withdrawing groupMouse Liver S9 Fraction--< 80%[5]
Oxadiazole-Bearing Pyrazole 29 1,2,4-oxadiazole with electron-withdrawing groupMouse Liver S9 Fraction--> 90%[5]
Oxadiazole-Bearing Pyrazole 32 Fused imidazole on aromatic ringMouse Liver S9 Fraction--< 80%[5]
Oxadiazole-Bearing Pyrazole 42 Pyrrole substituentMouse Liver S9 Fraction--> 90%[5]
PCTAIRE Inhibitor (Compound 43d) 3-Amino-1H-pyrazole based-Good Metabolic Stability Reported--[6]

Note: "-" indicates that the specific data point was not provided in the cited literature.

The data indicates that the metabolic stability of pyrazole derivatives can be significantly influenced by their substitution patterns. For instance, the introduction of a 1,2,4-oxadiazole ring as a bioisostere for an ester group in a series of pyrazole derivatives resulted in compounds with generally high metabolic stability, with most showing over 90% of the substrate remaining after a 1-hour incubation.[5] However, even within this series, substitutions on the aromatic ring could modulate stability.[5] Similarly, a novel pyrazole-based FLT3 inhibitor was reported to have limited metabolism in human microsomes, highlighting the potential for designing stable compounds around this scaffold.[4]

Experimental Protocols

A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining reliable and reproducible data.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of pyrazole derivatives by liver microsomal enzymes.

Materials:

  • Test pyrazole derivatives

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Control compounds (a high clearance and a low clearance compound)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test pyrazole derivatives and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.

    • Prepare a suspension of liver microsomes in phosphate buffer.

  • Incubation:

    • Pre-warm the incubation mixture and microsomal suspension to 37°C.

    • Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed incubation mixture containing the microsomes. The final concentration of the test compound is typically around 1 µM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[2]

G Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Test Compounds, Microsomes, NADPH System) pre_warm Pre-warm to 37°C prep_reagents->pre_warm initiate Initiate Reaction (Add Compound to Microsome Mixture) pre_warm->initiate incubate Incubate at 37°C initiate->incubate time_points Withdraw Aliquots at Time Points incubate->time_points terminate Terminate Reaction (Add Cold Acetonitrile) time_points->terminate analyze Analyze by LC-MS/MS terminate->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t1/2 and CLint plot->calculate

Caption: Workflow for assessing in vitro metabolic stability.

Common Metabolic Pathways of Pyrazole Derivatives

The metabolism of pyrazole derivatives is predominantly mediated by cytochrome P450 enzymes and often involves oxidative transformations. Understanding these common pathways can guide the design of more metabolically stable analogs.

Key metabolic reactions include:

  • Hydroxylation: The introduction of a hydroxyl group (-OH) is a common metabolic pathway. For the pyrazole ring itself, hydroxylation frequently occurs at the C4 position. Substituents on the pyrazole ring or on attached phenyl rings are also susceptible to hydroxylation.

  • Oxidation: Alkyl substituents on the pyrazole ring or on other parts of the molecule can be oxidized to alcohols, aldehydes, and carboxylic acids.

  • N-dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, this group can be removed through N-dealkylation.

  • Glucuronidation: The hydroxylated metabolites can undergo further Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[7]

G Common Metabolic Pathways of Pyrazole Derivatives cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Pyrazole Derivative (R1, R2, R3 = various substituents) Hydroxylation Hydroxylation (e.g., at C4 of pyrazole or on R groups) Parent->Hydroxylation Oxidative Metabolism Oxidation Oxidation (e.g., of alkyl R groups) Parent->Oxidation Oxidative Metabolism N_Dealkylation N-Dealkylation (if N-alkylated) Parent->N_Dealkylation Oxidative Metabolism Glucuronidation Glucuronidation (of hydroxylated metabolites) Hydroxylation->Glucuronidation Conjugation Excretion Excretion Oxidation->Excretion N_Dealkylation->Excretion Glucuronidation->Excretion

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals and functional materials. Among these, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for the functionalization of heteroaromatic compounds. This guide provides a detailed head-to-head comparison of these two seminal reactions, with a specific focus on their application to the synthesis of 4-aryl-1-(cyclopropylmethyl)-1H-pyrazoles from the key building block, 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole. This document will delve into the performance of each reaction, supported by experimental data from analogous systems, and provide detailed experimental protocols to aid in laboratory application.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2]
Reaction Conditions Typically requires a base.Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to remove from the reaction mixture.

Performance Comparison: A Data-Driven Analysis

Suzuki Coupling Performance with 4-Bromopyrazoles

The Suzuki coupling is a widely adopted method for the arylation of 4-bromopyrazoles, demonstrating good to excellent yields with a variety of arylboronic acids.

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002486[3]
24-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002481[3]
34-(Trifluoromethyl)phenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002461[3]
42-Thiopheneboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002465[3]
Stille Coupling Performance with Heteroaromatic Bromides (Analogous Systems)

Due to a lack of specific data for this compound, the following table presents data from the Stille coupling of other heteroaromatic bromides to provide an indication of expected yields. The Stille coupling often demonstrates high yields, particularly with substrates that may be challenging for Suzuki coupling.[4]

EntryHeterocyclic BromideOrganostannaneCatalystSolventTemp (°C)Yield (%)Reference
12-BromothiopheneAryl StannanePd(OAc)₂/XPhosDioxane8094[4]
23-BromothiopheneAryl StannanePd(OAc)₂/XPhosDioxane8090[4]
34-BromopyridineAryl StannanePd(OAc)₂/XPhosDMSO10047[5]

From the available data, it is evident that the Stille coupling can provide excellent yields for a range of heterocyclic bromides.[4] The Suzuki coupling also performs well with 4-bromopyrazoles, although yields can be more sensitive to the electronic properties of the coupling partner.[3]

Catalytic Cycles and Experimental Workflows

The catalytic cycles of both the Suzuki and Stille couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, key differences exist, primarily in the nature of the organometallic reagent and the conditions required for transmetalation.

Suzuki_Cycle cluster_suzuki Suzuki Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)Ln-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerates Product R¹-R² RedElim->Product Boronate [R²-B(OH)₃]⁻ Boronate->Trans Base Base (e.g., K₃PO₄) Base->Boronate activates ArX Ar-X (4-Bromo-1-(cyclopropylmethyl) -1H-pyrazole) ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle cluster_stille Stille Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)Ln-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerates Product R¹-R² RedElim->Product Stannane R²-Sn(R³)₃ Stannane->Trans ArX Ar-X (4-Bromo-1-(cyclopropylmethyl) -1H-pyrazole) ArX->OxAdd

Caption: Catalytic cycle of the Stille coupling.

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions is depicted below, highlighting the key stages from reaction setup to product isolation.

Workflow cluster_workflow General Experimental Workflow start Reaction Setup (Inert Atmosphere) reagents Combine: - this compound - Organometallic Reagent - Palladium Catalyst & Ligand - Base (for Suzuki) - Solvent start->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (e.g., extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki and Stille coupling reactions.

Suzuki Coupling of this compound (Representative Protocol)

This protocol is adapted from procedures reported for the Suzuki coupling of 4-bromopyrazoles.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (or similar palladium pre-catalyst, 2-5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium pre-catalyst to the reaction mixture.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(cyclopropylmethyl)-1H-pyrazole.

Stille Coupling of this compound (General Protocol)

This protocol is a general procedure for the Stille coupling of heteroaryl bromides and can be adapted for the target substrate.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.5 equiv)

  • Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ (1-5 mol%)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To a flame-dried Schlenk tube, add this compound and the palladium catalyst (and ligand if necessary).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (to precipitate tin byproducts).

  • Filter the resulting slurry through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(cyclopropylmethyl)-1H-pyrazole.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective methods for the functionalization of this compound. The choice between the two often comes down to a balance of factors.

The Suzuki coupling is generally the first choice for many applications due to the low toxicity of the organoboron reagents and the ease of byproduct removal. The wide commercial availability of a diverse range of boronic acids also makes it a convenient method for rapidly generating compound libraries.

The Stille coupling , despite the significant drawback of the high toxicity of organotin compounds, offers key advantages in certain scenarios. It often exhibits a broader functional group tolerance and can provide higher and more consistent yields, especially with electronically challenging or sterically hindered substrates.[4] The air and moisture stability of organostannanes can also be an advantage in terms of handling and storage.

For the synthesis of 4-aryl-1-(cyclopropylmethyl)-1H-pyrazoles, it is recommended to initially explore the Suzuki coupling due to its more environmentally benign nature. However, if yields are unsatisfactory, or if the desired boronic acid is unstable or commercially unavailable, the Stille coupling presents a powerful and reliable alternative. The decision can be guided by the following workflow:

Decision_Workflow cluster_decision Decision Workflow: Suzuki vs. Stille start Need to synthesize 4-aryl-1-(cyclopropylmethyl)-1H-pyrazole suzuki_first Attempt Suzuki Coupling First start->suzuki_first suzuki_success Successful? (Good Yield) suzuki_first->suzuki_success proceed Proceed with Suzuki suzuki_success->proceed Yes consider_stille Consider Stille Coupling suzuki_success->consider_stille No stille_advantages Does the substrate have: - Sensitive functional groups? - Steric hindrance? - Is the boronic acid unstable? consider_stille->stille_advantages use_stille Use Stille Coupling stille_advantages->use_stille Yes optimize_suzuki Optimize Suzuki Conditions (catalyst, ligand, base, solvent) stille_advantages->optimize_suzuki No

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, a halogenated heterocyclic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds, such as 4-Bromo-1-cyclopropyl-1H-pyrazole and other brominated pyrazoles, indicate a consistent hazard profile.

Key Hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1][2]

  • Causes skin irritation[1][2][3]

  • Causes serious eye irritation[1][2][3]

  • May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:

  • Chemical safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile rubber)[2]

  • A laboratory coat or other protective clothing[4]

  • Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors[2][3][4]

Quantitative Hazard Data Summary

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for closely related brominated pyrazole compounds, which should be considered as indicative for this compound.

Hazard ClassGHS CategoryHazard StatementCitations
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its empty containers is through an approved hazardous waste disposal facility. Do not dispose of this chemical into drains or household waste.

Methodology:

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be compatible with the chemical and in good condition.

    • Collect waste in a fume hood to minimize exposure to any residual powders or vapors.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, such as strong oxidizing agents[3][5].

    • The storage area should be cool and dry.

  • Disposal of Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste along with the chemical.

    • After rinsing, the container can be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with the full chemical name and any available safety information.

  • Record Keeping:

    • Maintain a log of the amount of waste generated and the date of disposal, in accordance with institutional and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the original container empty? C->D E Triple-Rinse Container with Appropriate Solvent D->E Yes G Store Sealed Waste Container in a Secure, Ventilated Area D->G No F Collect Rinsate as Hazardous Waste E->F I Properly Dispose of Rinsed Container E->I F->C H Contact EHS or Licensed Waste Disposal Contractor G->H J End: Waste Disposed of Compliantly H->J

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and the most current Safety Data Sheets for any chemical you are working with.

References

Personal protective equipment for handling 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1216152-26-9

  • Physical Form: Liquid[1][2]

Hazard Summary: This chemical is classified with the signal word "Warning" and is associated with the following hazard statements.[1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

The GHS07 pictogram, indicating an exclamation mark, is applicable to this substance.[2]

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[3][4]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). Fire/flame resistant and impervious clothing or lab coat.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used if ventilation is inadequate or if irritation is experienced.Use a full-face respirator if exposure limits are exceeded.[3]

Operational Plan: Safe Handling Workflow

Following a stringent operational workflow is critical to mitigate risks and ensure a safe working environment. The diagram below outlines the step-by-step procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C Proceed to handling D Handle the chemical, avoiding direct contact and inhalation C->D E Securely seal the container D->E Complete handling F Decontaminate work surfaces and equipment E->F G Properly remove and dispose of PPE F->G H Wash hands thoroughly G->H

Workflow for the safe handling of this compound.

Experimental Protocols

General Handling and Storage:

  • Always work within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

First-Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.

  • If on Skin: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Generation and Segregation:

  • Collect waste in a designated, properly labeled, and sealed container for halogenated organic compounds.

  • Do not mix with other waste streams unless explicitly permitted.

Disposal Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

  • Waste containing this compound should be handled by a licensed professional waste disposal service.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Adherence to these guidelines is paramount for the safe handling and disposal of this compound, ensuring the well-being of all laboratory personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.